Technical Documentation Center

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride
  • CAS: 1909325-06-9

Core Science & Biosynthesis

Foundational

Synthesis of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride: A Technical Whitepaper

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (CAS: 1909325-06-9)[1] Strategic Rationale & Retrosy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (CAS: 1909325-06-9)[1]

Strategic Rationale & Retrosynthetic Design

Small, highly polar, non-planar 4-membered heterocycles like azetidines have become privileged motifs in modern medicinal chemistry. They frequently serve as metabolically stable isosteres for gem-dimethyl groups, morpholines, and esters, offering improved pharmacokinetic profiles and novel intellectual property space[2]. The incorporation of a 2,2,2-trifluoroethyl group further enhances lipophilicity and blocks metabolic liabilities (such as cytochrome P450-mediated oxidation) at the adjacent positions.

While azetidines can be synthesized via the reduction of β -lactams[3], constructing a sterically congested quaternary center (3-alkyl-3-fluoroalkyl) post-ring-closure is highly inefficient. Therefore, the most scalable and scientifically rigorous approach relies on a Moore/Cromwell-type cyclization [4]. This strategy builds the quaternary carbon early via malonate alkylation, followed by global reduction to a 1,3-diol, bis-activation, and a 4-exo-tet ring closure using a primary amine.

Mechanistic Workflow

The following diagram illustrates the logical progression of the synthesis, moving from commercially available acyclic precursors to the strained heterocyclic core.

Workflow SM Diethyl methylmalonate + CF3CH2OTf Step1 Step 1: Alkylation (NaH, THF, 0 °C to RT) SM->Step1 Int1 Diethyl 2-methyl-2- (2,2,2-trifluoroethyl)malonate Step1->Int1 Step2 Step 2: Reduction (LiAlH4, THF, 0 °C) Int1->Step2 Int2 2-Methyl-2-(2,2,2-trifluoroethyl) propane-1,3-diol Step2->Int2 Step3 Step 3: Bis-Activation (MsCl, Et3N, DCM) Int2->Step3 Int3 1,3-Bis(methanesulfonate) Intermediate Step3->Int3 Step4 Step 4: Cyclization (BnNH2, DIPEA, MeCN, Reflux) Int3->Step4 Int4 1-Benzyl-3-methyl-3- (2,2,2-trifluoroethyl)azetidine Step4->Int4 Step5 Step 5: Hydrogenolysis (H2, Pd/C, HCl, EtOH) Int4->Step5 Product 3-Methyl-3-(2,2,2-trifluoroethyl) azetidine hydrochloride Step5->Product

Figure 1: Five-step synthetic workflow for 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride.

Step-by-Step Experimental Methodologies

Step 1: C-Alkylation of Diethyl Methylmalonate

Protocol: To a mechanically stirred suspension of NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.5 M) at 0 °C, diethyl methylmalonate (1.0 eq) is added dropwise over 30 minutes. After stirring for 1 hour at room temperature, the mixture is re-cooled to 0 °C, and 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Causality: The triflate leaving group is strictly required here. 2,2,2-Trifluoroethyl iodide is notoriously unreactive toward SN​2 displacement due to the powerful electron-withdrawing effect of the adjacent CF3​ group, which destabilizes the transition state.

  • Validation: Enolate formation is validated by the cessation of H2​ gas evolution. Reaction completion is confirmed via GC-MS, looking for the complete disappearance of the starting malonate mass.

Step 2: Global Reduction to 1,3-Diol

Protocol: The diester intermediate (1.0 eq) is dissolved in anhydrous THF (0.3 M) and cooled to 0 °C. Lithium aluminum hydride ( LiAlH4​ , 2.5 eq) is added portion-wise. The mixture is stirred at room temperature for 4 hours. The reaction is quenched using the Fieser method (for x grams of LiAlH4​ : add x mL H2​O , x mL 15% NaOH, and 3x mL H2​O ).

  • Causality: A stoichiometric excess of LiAlH4​ is necessary to fully reduce both ester moieties to primary alcohols. The Fieser quench is deliberately chosen to precipitate aluminum salts as a granular, easily filterable white solid, preventing the severe emulsion issues common in standard aqueous workups.

  • Validation: Complete reduction is validated by TLC (KMnO4 stain), showing the transition from a UV-active, non-polar ester spot to a highly polar, UV-inactive diol spot that stains bright yellow.

Step 3: Bis-Activation (Mesylation)

Protocol: The 1,3-diol (1.0 eq) is dissolved in anhydrous DCM (0.2 M) containing triethylamine (3.0 eq) and cooled to 0 °C. Methanesulfonyl chloride (MsCl, 2.2 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours.

  • Causality: Mesylates are specifically chosen over tosylates. The neopentyl-like C2 carbon of the diol is highly sterically hindered; bulky tosylate groups would heavily impede the subsequent nucleophilic attack required for ring closure[4]. Furthermore, strict temperature control (<5 °C) prevents the in situ formation of alkyl chlorides via displacement of the mesylate by the chloride counterion.

  • Validation: 1H NMR of the crude aliquot must show a distinct singlet at ~3.0 ppm integrating to 6 protons, confirming the presence of two mesylate methyl groups.

Step 4: Azetidine Ring Closure

Protocol: The bis-mesylate (1.0 eq) is dissolved in anhydrous acetonitrile to achieve a dilute concentration (0.05 M). Benzylamine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) are added. The mixture is heated to reflux (82 °C) for 18 hours.

  • Causality: Benzylamine acts as a bis-nucleophile. The primary amine attacks one mesylate, and the resulting secondary amine undergoes an intramolecular 4-exo-tet cyclization. Benzylamine is utilized because the resulting N-benzyl group prevents over-alkylation (quaternization) and is easily cleaved in the final step[3]. High dilution is enforced to entropically favor the intramolecular 4-membered ring closure over intermolecular oligomerization.

  • Validation: LC-MS analysis will show the product mass [M+H]+ corresponding to the N-benzyl azetidine. The crude mixture will transition from colorless to light yellow.

Step 5: Hydrogenolysis and Hydrochloride Salt Formation

Protocol: The N-benzyl azetidine (1.0 eq) is dissolved in ethanol (0.2 M). 10% Palladium on carbon (10 wt%) and concentrated aqueous HCl (1.0 eq) are added. The vessel is purged and stirred under an H2​ atmosphere (1 atm) at room temperature for 12 hours. The mixture is filtered through Celite and concentrated in vacuo.

  • Causality: Palladium-catalyzed hydrogenolysis cleanly cleaves the N-benzyl bond. The strategic addition of stoichiometric HCl serves a dual purpose: it protonates the forming secondary amine (preventing it from coordinating to and poisoning the Pd catalyst) and directly yields the bench-stable hydrochloride salt. Free azetidines are highly volatile and prone to oxidative degradation; trapping it as a salt ensures quantitative recovery.

  • Validation: 1H NMR in D2​O or DMSO−d6​ will show the complete disappearance of the aromatic benzyl protons (7.2-7.4 ppm) and the benzylic CH2​ singlet (~3.6 ppm).

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative metrics and key analytical markers for a self-validating execution of this synthetic route.

StepTransformationKey ReagentsTemp / TimeTypical YieldKey Analytical Marker ( 1H NMR / MS)
1 AlkylationNaH, CF3​CH2​OTf 0 °C to RT, 12h80–85% CF3​CH2​ multiplet at ~2.8 ppm
2 Reduction LiAlH4​ , THF0 °C to RT, 4h85–90%Disappearance of ethyl ester signals
3 MesylationMsCl, Et3​N , DCM0 °C, 2h90–95%OMs methyl singlets at ~3.0 ppm (6H)
4 Cyclization BnNH2​ , DIPEA, MeCNReflux, 18h60–70%Azetidine ring protons at ~3.2–3.5 ppm
5 Deprotection H2​ , Pd/C, HClRT, 12h95–99%Disappearance of benzyl aromatic protons

Sources

Exploratory

An In-Depth Technical Guide to 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

CAS Number: 1909325-06-9 Molecular Formula: C₆H₁₁ClF₃N Molecular Weight: 189.61 g/mol Abstract This technical guide provides a comprehensive overview of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride, a novel s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1909325-06-9 Molecular Formula: C₆H₁₁ClF₃N Molecular Weight: 189.61 g/mol

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride, a novel small molecule of significant interest to researchers, scientists, and drug development professionals. While specific literature on this compound is not yet prevalent, this document synthesizes established principles of organic and medicinal chemistry to present a plausible synthetic route, predicted physicochemical and spectroscopic data, and a thorough discussion of its potential applications. The unique combination of a 3,3-disubstituted azetidine core and a trifluoroethyl group suggests its potential as a valuable building block in the development of new therapeutics, particularly for central nervous system (CNS) disorders. This guide aims to serve as a foundational resource for the scientific community, fostering further investigation into this promising chemical entity.

Introduction: The Strategic Combination of Azetidine and Trifluoroethyl Moieties

The structure of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride brings together two privileged motifs in modern medicinal chemistry: the sterically constrained azetidine ring and the metabolically robust trifluoroethyl group. This combination is not coincidental but rather a deliberate design strategy to impart favorable drug-like properties.

The Azetidine Scaffold: A Compact Vector in Chemical Space

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in drug discovery.[1] Their inherent ring strain and sp³-rich character confer a degree of conformational rigidity that is highly sought after.[1] This rigidity can pre-organize substituents for optimal interaction with biological targets, potentially leading to increased potency and selectivity. Moreover, the azetidine ring is a proven bioisostere for other common functionalities, such as the gem-dimethyl group, offering a means to modulate physicochemical properties like solubility and lipophilicity while exploring novel chemical space.[2][3]

The Trifluoroethyl Group: Enhancing Metabolic Stability and Potency

The introduction of fluorine, and particularly trifluoromethyl or trifluoroethyl groups, is a well-established strategy for optimizing lead compounds. The strong carbon-fluorine bond significantly enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability. Furthermore, the high electronegativity of the trifluoromethyl group can influence the acidity of nearby protons and engage in favorable non-covalent interactions with protein targets, often resulting in enhanced binding affinity and potency.[5] The trifluoroethyl group, specifically, has been shown to increase the blood-brain barrier permeability of some compounds, making it a valuable addition for CNS-targeted drug discovery.[6]

Proposed Synthesis Pathway

While a specific, documented synthesis for 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is not publicly available, a plausible and efficient route can be devised based on established methodologies for the synthesis of 3,3-disubstituted azetidines. A one-pot procedure starting from a 2,2-disubstituted-1,3-propanediol is a particularly attractive approach due to its convergence and operational simplicity.[7][8][9]

Synthesis of the Precursor Diol: 2-Methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol

The synthesis of the key precursor diol can be envisioned through standard carbon-carbon bond-forming reactions. A potential route involves the alkylation of a suitable malonic ester derivative with a trifluoroethylating agent, followed by reduction.

One-Pot Cyclization to the Azetidine Core

With the precursor diol in hand, the one-pot synthesis of the azetidine ring can be carried out as described by Hillier and Chen.[9] This method involves the in situ formation of a bis-triflate from the diol, followed by reaction with a suitable amine source. For the hydrochloride salt, a protected amine followed by deprotection and salt formation would be a logical sequence.

Physicochemical and Spectroscopic Characterization (Predicted)

The following section details the predicted physicochemical and spectroscopic properties of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride. These predictions are based on the analysis of structurally similar compounds and established principles of chemical analysis.

Physicochemical Properties
PropertyPredicted ValueRationale and References
pKa 8.5 - 9.5The basicity of the azetidine nitrogen is expected to be slightly reduced due to the electron-withdrawing effect of the trifluoroethyl group. However, it will still be in the typical range for a cyclic secondary amine.[10]
LogP 1.5 - 2.5The trifluoroethyl group will increase lipophilicity compared to a simple ethyl group, while the azetidine ring contributes to polarity. This value represents a balance of these effects.[11][12]
Aqueous Solubility ModerateAs a hydrochloride salt, the compound is expected to have improved aqueous solubility compared to the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are crucial for the structural verification of the target compound. The chemical shifts are referenced to tetramethylsilane (TMS).

¹H NMR (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.8-4.0s (broad)4HH2, H4The four protons on the carbons adjacent to the nitrogen in the azetidine ring are expected to be in a similar chemical environment, appearing as a broad singlet due to the puckering of the four-membered ring and potential unresolved coupling.
~2.5-2.7q2H-CH₂ CF₃The methylene protons of the trifluoroethyl group will be a quartet due to coupling with the three fluorine atoms.
~1.4s3H-CH₃ The methyl protons will appear as a singlet as there are no adjacent protons to couple with.

¹³C NMR (125 MHz, D₂O)

Chemical Shift (δ, ppm)Multiplicity (J-coupling)AssignmentRationale
~125-128q (¹JCF ≈ 280 Hz)-C F₃The carbon of the trifluoromethyl group will be a quartet with a large one-bond C-F coupling constant.
~55-58tC2, C4The two equivalent carbons of the azetidine ring adjacent to the nitrogen. The multiplicity may be a triplet if coupled to the protons on the nitrogen in a non-deuterated solvent.
~35-38q (²JCCF ≈ 30 Hz)-C H₂CF₃The methylene carbon of the trifluoroethyl group will be a quartet due to two-bond coupling to the fluorine atoms.
~30-33sC 3The quaternary carbon at the 3-position of the azetidine ring.
~20-23s-C H₃The methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure through fragmentation analysis.

Predicted Fragmentation Pattern (Electron Ionization - EI)

The fragmentation of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine upon electron ionization is expected to be dominated by the cleavage of the strained azetidine ring and loss of substituents from the quaternary center.

  • Molecular Ion (M⁺): The molecular ion of the free base (m/z = 153) may be observed, though it could be of low intensity due to the lability of the structure.

  • α-Cleavage: The most common fragmentation pathway for cyclic amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of various iminium ions.

  • Loss of Methyl Group: Fragmentation involving the loss of the methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z = 138.

  • Loss of Trifluoroethyl Group: Cleavage of the C-C bond to lose the trifluoroethyl radical (•CH₂CF₃) would lead to a fragment at m/z = 70.

  • Retro-Diels-Alder Type Fragmentation: The azetidine ring could undergo a retro-[2+2] cycloaddition, leading to smaller charged fragments.

Potential Applications in Medicinal Chemistry and Drug Development

The unique structural features of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride make it a highly attractive scaffold for the development of novel therapeutics, particularly for CNS targets.

Bioisosteric Replacement and Scaffold Hopping

The 3,3-disubstituted azetidine core can serve as a bioisosteric replacement for the commonly used gem-dimethyl group.[3] This substitution can improve aqueous solubility and metabolic stability while maintaining a similar three-dimensional orientation of other pharmacophoric elements.[2] This allows for "scaffold hopping" from existing drug classes into novel chemical space with potentially improved properties.

Central Nervous System (CNS) Drug Discovery

The incorporation of a trifluoroethyl group is a known strategy to enhance brain penetration of drug candidates.[6][13] This, combined with the compact and rigid nature of the azetidine ring, makes this scaffold particularly well-suited for targeting CNS receptors and transporters.[1] Areas of potential therapeutic application include, but are not limited to:

  • Neurodegenerative Diseases: Modulators of targets implicated in Alzheimer's, Parkinson's, and other neurodegenerative conditions.

  • Psychiatric Disorders: Development of novel antidepressants, anxiolytics, and antipsychotics.

  • Pain Management: Targeting ion channels and receptors involved in nociception.

Metabolic Stability and Pharmacokinetic Enhancement

The trifluoroethyl group is expected to block a potential site of metabolism, thereby increasing the metabolic stability of molecules incorporating this scaffold.[4] This can lead to a longer duration of action and a more predictable pharmacokinetic profile, which are highly desirable attributes in drug candidates.

Conclusion

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride represents a promising, yet underexplored, building block for medicinal chemistry. This technical guide, by synthesizing existing knowledge, has outlined a plausible synthetic strategy, predicted its key physicochemical and spectroscopic characteristics, and highlighted its significant potential in drug discovery. The strategic combination of a conformationally restricted azetidine core with a metabolically robust trifluoroethyl group provides a strong rationale for its investigation as a scaffold for novel therapeutics, particularly in the challenging area of CNS disorders. It is hoped that this guide will stimulate further research and unlock the full potential of this intriguing molecule.

References

  • A one-pot preparation of 1,3-disubstituted azetidines - PubMed. (2006, September 29). PubMed. Retrieved from [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887.
  • A One-Pot Preparation of 1,3-Disubstituted Azetidines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. … - ResearchGate. (n.d.). Retrieved from [Link]

  • Wang, X. R., Zhang, Y., & others. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.
  • 3-(Trifluoromethyl)azetidine | C4H6F3N | CID 50989381 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Examples of azetidine-based bioisosters | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Wang, X. R., & Zhang, Y. (2025, August 10). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Sapegin, A., & others. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. (n.d.). Retrieved from [Link]

  • Wessjohann, L. A., & others. (2015, August 19). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC.
  • Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (n.d.). Exploration of Oxetanes and Azetidines in Structure-based Drug Design.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved from [Link]

  • Table (3-3): 1H NMR and 13C NMR spectral for 3 - Studylib. (n.d.). Retrieved from [Link]

  • 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • The Role of Fluorine in the Discovery and Optimization of CNS Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction - RSC Publishing. (n.d.). Retrieved from [Link]

  • Lu, Y. C., Kao, S. C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)
  • Rizzi, G., & others. (n.d.).
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC. (n.d.). Retrieved from [Link]

  • Synthetic protocol for the generation of substituted 1,3-thiazetidine... - ResearchGate. (n.d.). Retrieved from [Link]

  • A One-pot preparation of 1,3- disubstituted Azetidine. (2024, May 14).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. (n.d.). Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed. Retrieved from [Link]

  • Grygorenko, O. O., & others. (2018, December 24). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning - ResearchGate. (2024, July 21).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. (2019, May 23). PubMed. Retrieved from [Link]

  • Synthesis of 2-methyl-1,3-propanediol - PrepChem.com. (n.d.). Retrieved from [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS - ResearchGate. (n.d.). Retrieved from [Link]

  • CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google Patents. (n.d.).
  • ESI-mass spectrometry analysis of unsubstituted and disubstituted beta-cyclodextrins: fragmentation mode and identification of the AB, AC, AD regioisomers - PubMed. (2003, February 15). PubMed. Retrieved from [Link]

  • US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents. (n.d.).
  • Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo. (n.d.). Retrieved from [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed. (2020, December 28). PubMed. Retrieved from [Link]

  • C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for ... - Doc Brown. (n.d.). Retrieved from [Link]

  • (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties - ResearchGate. (n.d.).

Sources

Foundational

Introduction: The Strategic Value of Trifluoroethyl-Azetidines in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of Trifluoroethyl-Substituted Azetidines The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Trifluoroethyl-Substituted Azetidines

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure offers a distinct advantage over more flexible acyclic amines or larger rings like pyrrolidine and piperidine, providing conformational constraint that can enhance binding affinity and selectivity for biological targets.[3] Concurrently, the strategic incorporation of fluorine continues to be a cornerstone of modern drug design, profoundly influencing a molecule's metabolic stability, basicity, and lipophilicity.[4][5]

This guide focuses on the intersection of these two powerful motifs: the trifluoroethyl-substituted azetidine. By attaching a 2,2,2-trifluoroethyl group to the azetidine nitrogen or as a substituent on the ring, medicinal chemists can unlock a unique combination of physicochemical properties. The strong carbon-fluorine (C-F) bond and the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group impart characteristics that are highly sought after in the optimization of drug candidates.[6][7]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of properties to explain the underlying causality, providing field-proven experimental protocols and data-driven insights into how the trifluoroethyl moiety modulates the core physicochemical profile of the azetidine scaffold.

Lipophilicity (LogP/LogD): A Complex Interplay of Effects

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] It is typically expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, usually 7.4).

Theoretical Impact of Trifluoroethyl Substitution

The impact of fluorination on lipophilicity is not straightforward. While a single fluorine atom can sometimes decrease lipophilicity, the cumulative effect of a trifluoromethyl group generally increases it.[6][9] This is because the CF₃ group, despite its high electronegativity, creates a molecule that is a poor hydrogen bond acceptor and disrupts the hydrogen-bonding network of water, effectively "squeezing" it out into the organic phase.

However, for a small, polar scaffold like azetidine, the introduction of the trifluoroethyl group can lead to nuanced effects. The overall LogP may increase compared to the unsubstituted parent, but this increase might be less than anticipated due to the exposure of the polar nitrogen atom. The interplay between the increased hydrophobic surface area of the CF₃ group and the retained polarity of the azetidine ring is a key consideration. In many cases, the primary benefit is not a drastic change in lipophilicity but rather the modulation of other properties while maintaining an acceptable lipophilicity range.[10]

Data Summary: Predicted Lipophilicity

The following table presents a comparative summary of calculated LogP values for representative azetidine derivatives to illustrate the expected trends.

CompoundStructurePredicted LogPRationale
AzetidineC1CNCC1-0.3Highly polar parent scaffold.
1-EthylazetidineCCN1CCC10.5Alkyl group increases lipophilicity.
1-(2,2,2-Trifluoroethyl)azetidineC(C(F)(F)F)N1CCC11.0 - 1.5The CF₃ group significantly increases lipophilicity over the ethyl analogue.
3-(2,2,2-Trifluoroethyl)azetidineC1C(CN1)CC(F)(F)F0.8 - 1.2Lipophilicity increases, but the effect is slightly attenuated compared to N-substitution due to the presence of the secondary amine.

Note: LogP values are estimations and can vary based on the calculation algorithm. Experimental determination is crucial for confirmation.

Experimental Protocol: LogD₇.₄ Determination by HPLC

For high-throughput screening in drug discovery, reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and efficient method for estimating lipophilicity, requiring minimal compound.[11][12][13] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.

Causality Behind Experimental Choices:

  • Why RP-HPLC? It is faster and requires less material than the traditional shake-flask method, making it ideal for early-stage discovery where compound availability is limited.[11]

  • Why a Calibration Curve? A set of standards with well-documented LogP values is essential to create a reliable correlation between retention time and lipophilicity for the specific column and mobile phase conditions used.

  • Why pH 7.4? LogD at physiological pH (7.4) is more relevant for predicting in vivo behavior than LogP, as it accounts for the ionization state of the molecule in the body.[14]

Step-by-Step Methodology:

  • Preparation of Standards: Prepare 1 mg/mL stock solutions in DMSO for a set of 5-7 standard compounds with known LogP values spanning a relevant range (e.g., -1 to 5).

  • Preparation of Test Compound: Prepare a 1 mg/mL stock solution of the trifluoroethyl-substituted azetidine in DMSO.

  • HPLC System Setup:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or an appropriate wavelength for the analyte).

  • Analysis:

    • Inject 10 µL of each standard and the test compound.

    • Determine the retention time (t_R) for each compound.

    • Calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

  • Data Processing:

    • Plot log k' versus the known LogP values for the standard compounds.

    • Perform a linear regression to obtain the equation of the line (y = mx + c).

    • Using the log k' of the test compound, calculate its LogP using the regression equation.

HPLC_LogP_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standards Prepare Standards (Known LogP) HPLC Inject Samples (C18 Column) Prep_Standards->HPLC Prep_Test Prepare Test Compound Prep_Test->HPLC Measure_tR Measure Retention Time (tR) HPLC->Measure_tR Calc_k Calculate log k' Measure_tR->Calc_k Plot Plot log k' vs. LogP (Standards) Calc_k->Plot Regress Linear Regression Plot->Regress Calculate_LogP Calculate Test LogP Regress->Calculate_LogP Regress->Calculate_LogP Use regression equation

Caption: Workflow for LogP determination via RP-HPLC.

Basicity (pKa): The Inductive Effect in Action

The basicity of the azetidine nitrogen is a pivotal property, influencing its ionization state, solubility, receptor interactions (especially hydrogen bonding), and potential for off-target effects (e.g., hERG binding).[1] The pKa is the pH at which the amine is 50% protonated.

Theoretical Impact of Trifluoroethyl Substitution

The 2,2,2-trifluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This creates a powerful inductive effect (-I effect) that pulls electron density away from the nitrogen atom.[1] As a result, the lone pair of electrons on the nitrogen is less available to accept a proton, leading to a significant decrease in basicity. This translates to a lower pKa value compared to its non-fluorinated counterpart.

This modulation is often highly desirable in drug design. Reducing the basicity of a nitrogen atom can mitigate interactions with the hERG potassium channel, a common cause of cardiotoxicity. It can also fine-tune ligand-receptor interactions and improve cell permeability by increasing the fraction of the neutral species at physiological pH.

Data Summary: Predicted and Experimental pKa

The table below illustrates the expected sharp decrease in basicity upon trifluoroethyl substitution.

CompoundPredicted/Experimental pKaRationale
Azetidine11.29 (Experimental)[15]Strongly basic secondary amine.
1-Ethylazetidine~11.0The ethyl group is slightly electron-donating, having a minimal effect on pKa.
1-(2,2,2-Trifluoroethyl)azetidine6.5 - 7.5 (Predicted)The strong inductive effect of the CF₃ group dramatically reduces the nitrogen's basicity.
3-substituted AzetidinespKa values for 3-substituted azetidines are also lowered by fluorination, with the magnitude depending on the distance and orientation of the fluorine atoms relative to the nitrogen.[16]Fluorination on the ring backbone still exerts a notable inductive effect on the nitrogen.
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of amines.[17][18] It involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.

Causality Behind Experimental Choices:

  • Why Titration? This method directly measures the buffering capacity of the compound as it transitions from its basic to its protonated form, providing a direct measurement of the equilibrium constant.

  • Why a Glass Electrode? A calibrated glass electrode provides accurate and continuous pH measurements throughout the titration process.[18]

  • Why a Half-Equivalence Point? At the point where exactly half of the amine has been neutralized, the concentrations of the free base [A] and the conjugate acid [AH+] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A]/[AH+])), the log term becomes zero, and thus pH = pKa.

Step-by-Step Methodology:

  • Solution Preparation: Accurately prepare a ~0.01 M solution of the trifluoroethyl-substituted azetidine in deionized water. If solubility is an issue, a co-solvent like methanol or ethanol can be used, but the pKa value will be an apparent pKa (pKaᵃᵖᵖ) for that solvent system.

  • Titrant Preparation: Standardize a ~0.1 M solution of hydrochloric acid (HCl).

  • Apparatus Setup:

    • Place the azetidine solution in a jacketed beaker with a magnetic stirrer to maintain a constant temperature (e.g., 25 °C).

    • Immerse a calibrated combination glass pH electrode connected to a pH meter.

    • Use a calibrated burette to add the HCl titrant.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the volume of HCl required to reach the equivalence point (V_eq).

    • The volume at the half-equivalence point is V_eq / 2.

    • Find the pH on the titration curve that corresponds to the volume V_eq / 2. This pH value is the pKa of the compound.

pKa_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Analyte Prepare Analyte Solution (~0.01 M Azetidine) Setup Calibrate pH Meter & Assemble Apparatus Prep_Analyte->Setup Prep_Titrant Standardize Titrant (~0.1 M HCl) Prep_Titrant->Setup Add_Titrant Add HCl in Increments Setup->Add_Titrant Record_pH Record pH vs. Volume Add_Titrant->Record_pH Add_Titrant->Record_pH Plot Plot pH vs. Volume Find_Eq Determine Equivalence Point (V_eq) Plot->Find_Eq Find_HalfEq Determine Half-Equivalence Point (V_eq / 2) Find_Eq->Find_HalfEq Determine_pKa pKa = pH at V_eq / 2 Find_HalfEq->Determine_pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

Metabolic Stability: The Power of the C-F Bond

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[19][20] A compound with poor metabolic stability is rapidly cleared from the body, leading to a short half-life and low bioavailability.[20]

Theoretical Impact of Trifluoroethyl Substitution

The C-F bond is one of the strongest single bonds in organic chemistry.[6] Replacing C-H bonds with C-F bonds at a metabolically vulnerable position is a classic and highly effective strategy to block oxidative metabolism.[4][5] For an N-ethyl group, a common site of metabolic attack is the α-carbon, leading to N-dealkylation. By replacing the terminal methyl group with a trifluoromethyl group, this metabolic pathway is effectively blocked. The high bond dissociation energy of the C-F bond and the electron-withdrawing effect of the fluorine atoms deactivate the adjacent C-H bonds, making them much less susceptible to hydrogen atom abstraction by CYP enzymes.[4]

This modification often leads to a dramatic increase in the compound's metabolic half-life (t₁/₂) and a corresponding decrease in its intrinsic clearance (CL_int).[6]

Data Summary: Expected Metabolic Stability

The following table summarizes the expected outcomes from an in vitro metabolic stability assay.

CompoundKey ParameterExpected OutcomeRationale
1-EthylazetidineHalf-life (t₁/₂)Low to ModerateThe ethyl group is susceptible to N-dealkylation and other oxidative pathways.
Intrinsic Clearance (CL_int)High to ModerateRapid metabolism leads to high clearance.
1-(2,2,2-Trifluoroethyl)azetidineHalf-life (t₁/₂)HighThe trifluoroethyl group is highly resistant to oxidative metabolism, blocking a key degradation pathway.[6]
Intrinsic Clearance (CL_int)LowSlow metabolism results in low intrinsic clearance.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[21][22]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? They are a cost-effective and readily available source of the major Phase I drug-metabolizing enzymes (CYPs).[20]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is a required cofactor for CYP enzyme activity. Running a parallel incubation without NADPH serves as a negative control to ensure the observed compound loss is enzyme-mediated.[22]

  • Why Quench with Acetonitrile? Cold acetonitrile containing an internal standard is used to simultaneously stop the enzymatic reaction and precipitate the microsomal proteins, preparing the sample for analysis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: 10 mM stock in DMSO.

    • Liver Microsomes: Prepare a suspension of human liver microsomes (HLM) in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • NADPH Regenerating System (or NADPH stock): Prepare a solution of NADPH (or a system like G6P/G6PDH) in buffer.

  • Incubation:

    • Pre-warm the microsomal suspension to 37 °C.

    • Add the test compound to the microsomes to achieve a final concentration of 1 µM (the initial DMSO concentration should be <0.5%).

    • Initiate the reaction by adding the pre-warmed NADPH solution. This is the t=0 time point.

    • Incubate the mixture in a shaking water bath at 37 °C.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis).

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the line from the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CL_int) using the formula: CL_int (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration]).

Metabolic_Stability_Workflow cluster_prep Preparation (37°C) cluster_reaction Incubation & Sampling cluster_analysis Analysis & Calculation Microsomes Liver Microsomes + Buffer Initiate Initiate Reaction (Add NADPH) Microsomes->Initiate Compound Test Compound (1 µM final) Compound->Initiate NADPH NADPH Cofactor Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench with Cold ACN + Internal Standard Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Conclusion: A Tunable Scaffold for Optimized Drug Properties

The introduction of a 2,2,2-trifluoroethyl group onto an azetidine scaffold provides medicinal chemists with a powerful and predictable tool for modulating key physicochemical properties. This substitution pattern reliably and significantly reduces the basicity of the azetidine nitrogen through a potent inductive effect, which can be crucial for mitigating hERG liability and optimizing target engagement. Furthermore, it serves as an effective metabolic shield, blocking oxidative degradation and thereby increasing the half-life and potential bioavailability of a drug candidate. While the effect on lipophilicity is an increase, it remains within a range that can be balanced against other molecular features. The strategic use of trifluoroethyl-substituted azetidines allows for the fine-tuning of ADME properties, transforming promising hits into viable, developable drug candidates.

References

  • Nuvisan. "Advanced in vitro metabolic stability assays for drug discovery | CRO Services." Accessed March 20, 2026. [Link]

  • Frontage Laboratories. "Metabolic Stability." Accessed March 20, 2026. [Link]

  • BioIVT. "Metabolic Stability Assay Services." Accessed March 20, 2026. [Link]

  • Furdík, M., & Mečiarová, M. "Simple Method for the Estimation of pKa of Amines†." Internet Electronic Journal of Molecular Design. [Link]

  • Mykhailiuk, P. K., et al. "Fluorinated azetidine, pyrrolidine, and piperidine derivatives." ResearchGate. [Link]

  • Jones, R. P., et al. "Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures." ACS Medicinal Chemistry Letters. [Link]

  • Wilson, H. "Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs." Journal of Pharmaceutical Analysis. [Link]

  • Guesné, S. J. J., et al. "Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes." Chemistry – A European Journal. [Link]

  • Defense Technical Information Center. "SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES." [Link]

  • Sangster, J. "Methods for Determination of Lipophilicity." Encyclopedia.pub. August 25, 2022. [Link]

  • Al-Malah, K. I. "Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models." MDPI. May 20, 2023. [Link]

  • Portella, C., et al. "Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts." The Journal of Organic Chemistry. [Link]

  • Kumar, V., et al. "Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery." PubMed. [Link]

  • Rayer, A. V., et al. "Detailed procedure for calculating pKa." DOI. [Link]

  • Stasyuk, A. J., et al. "Development of Methods for the Determination of pKa Values." PMC. [Link]

  • Liashuk, O. S., et al. "Correlation of the DFT-calculated lipophilicities with the experimental..." ResearchGate. [Link]

  • van der Velde, J. H., et al. "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning." Angewandte Chemie. [Link]

  • Beier, P., et al. "Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts." PubMed. July 20, 2012. [Link]

  • ACD/Labs. "LogP—Making Sense of the Value." Accessed March 20, 2026. [Link]

  • Scott, J. S., et al. "Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure." ACS Medicinal Chemistry Letters. [Link]

  • University of Lincoln. "Study of the effect of replacing CH3 with fluorinated groups on lipophilicity." Library Dissertation Showcase. [Link]

  • Fritz, S. P., et al. "An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate." University of Bristol. [Link]

  • Alcaide, B., & Almendros, P. "Novel Syntheses of Azetidines and Azetidinones." Chemical Reviews. September 10, 2008. [Link]

  • Merchant, R. R., et al. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society. [Link]

  • Tressler, C. M., & Zondlo, N. J. "The Role of Small Molecules Containing Fluorine Atoms." Encyclopedia.pub. February 27, 2024. [Link]

  • Mykhailiuk, P. K. "pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives." ResearchGate. [Link]

  • Ferreira, L. G., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." PubMed. July 18, 2025. [Link]

  • Ferreira, L. G., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." PMC. July 18, 2025. [Link]

  • Sahu, P. K., et al. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." MDPI. October 11, 2022. [Link]

  • NextSDS. "2-(2,2,2-trifluoroethyl)azetidine hydrochloride — Chemical Substance Information." Accessed March 20, 2026. [Link]

  • Scott, K. A., & Man-Wah, T. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC. [Link]

  • PubChemLite. "1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid (C6H8F3NO2)." Accessed March 20, 2026. [Link]

  • Shaw, M. H., et al. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines." Organic Chemistry Frontiers. [Link]

  • Scott, K. A., & Man-Wah, T. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PubMed. January 21, 2026. [Link]

  • Kütt, A., et al. "Table from pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. [Link]

  • Guesné, S. J. J., et al. "Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes." ResearchGate. April 7, 2025. [Link]

  • Wikipedia. "Azetidine." Accessed March 20, 2026. [Link]

  • Silva, A. B. F., et al. "Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study." PMC. [Link]

  • Uesugi, S., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." PMC. [Link]

  • NextSDS. "3-(2,2,2-trifluoroethyl)azetidine hydrochloride — Chemical Substance Information." Accessed March 20, 2026. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This technical guide provides a detailed analysis of the predicted spectroscopic data for 3-Methyl-3-(2,2,2-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This technical guide provides a detailed analysis of the predicted spectroscopic data for 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (CAS RN: 1909325-06-9), a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to offer a comprehensive and predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach is designed to empower researchers in the identification, characterization, and quality control of this and related novel chemical entities.

The azetidine ring is a valuable scaffold in medicinal chemistry, known to impart unique conformational constraints and physicochemical properties to bioactive molecules. The incorporation of a trifluoroethyl group can further enhance metabolic stability and binding affinity.[1] A thorough understanding of the spectroscopic signature of this molecule is therefore crucial for its successful application in research and development.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted spectra for 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride in a common NMR solvent such as Deuterium Oxide (D₂O) are detailed below. The presence of the hydrochloride salt will result in the protonation of the azetidine nitrogen, significantly influencing the chemical shifts of adjacent protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the methyl, trifluoroethyl, and azetidine ring protons. The protonation of the nitrogen atom will lead to a general downfield shift of the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CH₃~1.5Singlet (s)N/AThe methyl group is attached to a quaternary carbon and will appear as a singlet.
-CH₂-CF₃~2.5 - 3.0Quartet (q)³J(H,F) ≈ 10 HzThe methylene protons are coupled to the three fluorine atoms of the trifluoromethyl group.
Azetidine -CH₂- (at C2 and C4)~3.8 - 4.2Multiplet (m)The two sets of methylene protons on the azetidine ring are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling. The proximity to the positively charged nitrogen causes a significant downfield shift.
Azetidine N-H₂⁺~7.0 - 8.0Broad Singlet (br s)N/AThe protons on the ammonium nitrogen will be exchangeable with D₂O, and the signal may be broad or not observed. In a non-deuterated solvent, it would appear as a broad singlet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atoms will have a pronounced effect on the chemical shifts of the trifluoroethyl group carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹³C-¹⁹F coupling)Coupling Constant (J, Hz)Rationale
-CH₃~25Quartet (q)The methyl carbon will appear in the aliphatic region.
-C H₂-CF₃~35Quartet (q)²J(C,F) ≈ 30 HzThis methylene carbon is directly attached to the CF₃ group, resulting in a significant downfield shift and a quartet splitting pattern.
C F₃~125Quartet (q)¹J(C,F) ≈ 280 HzThe carbon of the trifluoromethyl group will be significantly deshielded and show a large one-bond coupling constant with the fluorine atoms.
Azetidine C -CH₃~40Singlet (s)N/AThis is a quaternary carbon and is expected to have a relatively weak signal.
Azetidine -C H₂- (at C2 and C4)~55 - 60Singlet (s)N/AThese carbons are deshielded due to their proximity to the positively charged nitrogen atom.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is expected to be dominated by absorptions from the N-H bonds of the ammonium salt and the C-F bonds of the trifluoroethyl group.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H₂⁺ stretch3200 - 2800Strong, BroadStretching of the ammonium N-H bonds.
C-H stretch (aliphatic)2980 - 2850MediumStretching of the C-H bonds in the methyl and methylene groups.
N-H₂⁺ bend1600 - 1500MediumBending vibration of the ammonium N-H bonds.
C-F stretch1350 - 1100Strong, Multiple BandsStretching vibrations of the C-F bonds in the trifluoromethyl group. These are typically very intense absorptions.
C-N stretch1200 - 1000MediumStretching of the C-N bond in the azetidine ring.

The broadness of the N-H₂⁺ stretching band is a characteristic feature of ammonium salts and is due to hydrogen bonding in the solid state.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. The molecular formula is C₆H₁₁ClF₃N, and the molecular weight of the free base is 169.08 g/mol . The hydrochloride salt will readily protonate in the ESI source.

Predicted Molecular Ion:

  • [M+H]⁺: m/z 170.09 (corresponding to the protonated free base, C₆H₁₁F₃N + H⁺)

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule is likely to proceed through several key pathways, primarily involving the strained azetidine ring and the loss of the trifluoroethyl group.

G M [M+H]⁺ m/z 170 F1 Loss of CH₂CF₃ m/z 84 M->F1 - C₂H₃F₃ F2 Loss of C₂H₂F₃ m/z 86 M->F2 - C₂HF₃ F3 Loss of HF m/z 150 M->F3 - HF F4 Azetidine ring opening (various fragments) M->F4

Figure 1: Predicted key fragmentation pathways for protonated 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine.

  • Loss of the trifluoroethyl radical (-CH₂CF₃): This would lead to a fragment at m/z 84, corresponding to the 3-methylazetidinium ion. This is expected to be a major fragmentation pathway.

  • Ring opening of the azetidine: The strained four-membered ring can undergo various ring-opening fragmentations, leading to a series of smaller ions.

  • Loss of HF: The presence of fluorine allows for the potential loss of hydrogen fluoride, which would result in a fragment at m/z 150.

Methodologies: A Practical Approach

For researchers aiming to acquire experimental data for this compound, the following protocols are recommended.

NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition.

IR Spectroscopy

For a solid sample like a hydrochloride salt, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.

Figure 3: Methods for IR sample preparation.

Mass Spectrometry

Figure 4: Workflow for ESI-MS analysis.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the identification and analysis of this and related novel compounds. The provided methodologies offer a practical starting point for obtaining high-quality experimental data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12308726, Azetidine hydrochloride." PubChem, [Link]. Accessed March 19, 2026.

  • NIST. "Azetidine" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. Accessed March 19, 2026.

  • SpectraBase. "Azetidine hydrochloride." [Link]. Accessed March 19, 2026.

  • Singh, R. P., & Cao, S. (2020). The Azetidine Ring in Medicinal Chemistry. Future Medicinal Chemistry, 12(15), 1415–1436. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Foundational

A Technical Guide to the Synthesis of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Abstract Introduction: The Strategic Importance of Fluorinated Azetidines The azetidine moiety is a valuable structural motif in medicinal chemistry, imparting a unique three-dimensional character and favorable physicoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Strategic Importance of Fluorinated Azetidines

The azetidine moiety is a valuable structural motif in medicinal chemistry, imparting a unique three-dimensional character and favorable physicochemical properties to bioactive molecules.[1] When combined with fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, the resulting structures often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3] The trifluoromethyl group is a well-known bioisostere for a methyl group but with profoundly different electronic properties, often leading to significant improvements in a drug candidate's pharmacokinetic profile.[4] The target molecule, 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride, combines the strained azetidine ring with a trifluoroethyl group at a quaternary center, presenting a unique and desirable building block for the exploration of novel chemical space in drug discovery.

Proposed Synthetic Pathway: A Modular Approach

The proposed synthesis is a multi-step sequence commencing with a commercially available starting material, N-Boc-3-azetidinone. The strategy hinges on the initial installation of the methyl group, followed by the introduction of the trifluoroethyl moiety, and concluding with deprotection and salt formation.

Synthetic_Pathway A N-Boc-3-azetidinone B N-Boc-3-methyl-3-azetidinol A->B 1. MeMgBr, THF 2. Quench C N-Boc-3-methyl-3-(2,2,2-trifluoroethyl)azetidin-3-ol B->C Oxalyl chloride, DMSO, Et3N then 2,2,2-trifluoro-acetaldehyde D 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine C->D HCl, Dioxane E 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride D->E HCl (gas), Ether

Caption: Proposed synthetic workflow for 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of N-Boc-3-methyl-3-azetidinol

The synthesis commences with the nucleophilic addition of a methyl group to the carbonyl of N-Boc-3-azetidinone. A Grignard reagent is a suitable choice for this transformation due to its high reactivity and commercial availability.

Protocol:

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Causality of Experimental Choices: The use of anhydrous THF is crucial to prevent the quenching of the highly basic Grignard reagent. The reaction is performed at low temperature to control the exothermicity of the addition. An aqueous workup with a mild acid like ammonium chloride protonates the resulting alkoxide to yield the tertiary alcohol.

Step 2: Synthesis of N-Boc-3-methyl-3-(2,2,2-trifluoroethyl)azetidin-3-ol

This step involves the introduction of the trifluoroethyl group. A plausible approach is the addition of a trifluoroethyl nucleophile to a ketone intermediate. The tertiary alcohol from the previous step can be oxidized to the corresponding ketone, which then reacts with a suitable trifluoroethylating agent. A more direct, albeit challenging, approach would be the direct trifluoroethylation of the ketone. For the purpose of this guide, we will consider the addition of a pre-formed trifluoroethyl nucleophile.

A more robust and well-documented method for introducing a CF3-containing group is via the Ruppert-Prakash reagent (TMSCF3) to a carbonyl.[2][5] However, for a CF3CH2- group, a different strategy is required. A plausible route involves the reaction of a trifluoroethyl Grignard reagent or a similar organometallic species with an appropriate electrophile.

Revised Step 2 & 3: A Two-Step Approach to the Trifluoroethyl Group

A more reliable synthesis would involve the creation of a suitable electrophile on the azetidine ring, followed by nucleophilic attack.

Step 2 (Revised): Synthesis of N-Boc-3-methyl-3-azetidinone

The tertiary alcohol from Step 1 is oxidized to the corresponding ketone. A Swern oxidation is a mild and effective method for this transformation.

Protocol:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, dimethyl sulfoxide (DMSO) (2.0 eq) is added dropwise.

  • After stirring for 15 minutes, a solution of N-Boc-3-methyl-3-azetidinol (1.0 eq) in DCM is added dropwise.

  • The reaction is stirred for 1 hour at -78 °C, followed by the addition of triethylamine (5.0 eq).

  • The reaction mixture is allowed to warm to room temperature, and water is added.

  • The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ketone.

Step 3 (Revised): Addition of a Trifluoroethyl Nucleophile

The trifluoroethyl group can be introduced by reacting the ketone with a trifluoroethyl nucleophile, such as trifluoroethylmagnesium bromide.

Protocol:

  • To a solution of the N-Boc-3-methyl-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C, a solution of 2,2,2-trifluoroethylmagnesium bromide (1.5 eq) in THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the desired tertiary alcohol.

Step 4: Deprotection of the Azetidine Nitrogen

The N-Boc protecting group is removed under acidic conditions to yield the free amine.[6][7]

Protocol:

  • The crude N-Boc-3-methyl-3-(2,2,2-trifluoroethyl)azetidin-3-ol from the previous step is dissolved in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • The reaction mixture is stirred at room temperature for 1-2 hours, during which time a precipitate may form.

  • The solvent is removed under reduced pressure to yield the crude hydrochloride salt of the deprotected alcohol.

Step 5: Formation of the Final Hydrochloride Salt

The final step involves the conversion of the tertiary alcohol to the corresponding chloride and subsequent formation of the hydrochloride salt.

Protocol:

  • The crude product from the deprotection step is dissolved in a suitable solvent such as dichloromethane.

  • Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is then stirred at room temperature until the conversion is complete (monitored by TLC or LC-MS).

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of diethyl ether, and HCl gas is bubbled through the solution, or a solution of HCl in diethyl ether is added to precipitate the final product, 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Data Presentation

Table 1: Summary of Reagents and Proposed Reaction Conditions

StepStarting MaterialReagentsSolventTemperatureProposed Yield
1N-Boc-3-azetidinoneMethylmagnesium bromideTHF0 °C to RT85-95%
2N-Boc-3-methyl-3-azetidinolOxalyl chloride, DMSO, Et3NDCM-78 °C to RT80-90%
3N-Boc-3-methyl-3-azetidinone2,2,2-Trifluoroethylmagnesium bromideTHF-78 °C to RT70-80%
4N-Boc protected tertiary alcoholHCl in DioxaneDioxaneRT>95%
5Tertiary alcoholThionyl chloride, HClDCM, Ether0 °C to RT80-90%

Table 2: Expected Characterization Data for 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Signals corresponding to the azetidine ring protons, the methyl group, and the trifluoroethyl methylene protons.
¹³C NMR Signals for the quaternary carbon, methyl carbon, trifluoroethyl carbons, and azetidine ring carbons.
¹⁹F NMR A triplet corresponding to the -CF₃ group.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base.
Melting Point To be determined experimentally.

Conclusion

This technical guide has outlined a plausible and scientifically sound synthetic route for the preparation of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride. By leveraging established methodologies for azetidine synthesis and trifluoroethylation, this document provides a comprehensive framework for researchers to produce this valuable building block. The detailed protocols and mechanistic discussions are intended to empower scientists in the field of medicinal chemistry to access novel fluorinated scaffolds for the development of next-generation therapeutics.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643.
  • Ruppert, I., Schlich, K., & Volbach, W. (1984). Tri(tert-butoxy)silyl-trifluormethan, eine stabile und reaktive Trifluormethyl-Quelle. Tetrahedron Letters, 25(21), 2195–2198.
  • Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
  • Burk, M. J., Gross, M. F., & Martinez, J. P. (1995). Asymmetric Catalytic Hydrogenation of Enol Acetates. Journal of the American Chemical Society, 117(37), 9375–9376.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Singh, G. S., & D’hooghe, M. (2013). Synthesis and applications of azetidines and their derivatives. Current Organic Synthesis, 10(4), 535-559.
  • Couty, F., & Evano, G. (2006). Syntheses and reactivity of 3-azetidinones.
  • Brandi, A., Cicchi, S., & Goti, A. (2003). Synthesis of azetidines. In The Chemistry of Heterocyclic Compounds: Small Ring Heterocycles (Vol. 60, Part 1, pp. 1-174). John Wiley & Sons.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
  • Parvez, M. S. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv.
  • Sigma-Aldrich.
  • ChemTalk. Alcohol Reactions.
  • Börjesson, L., & Chattopadhyay, S. (n.d.). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose.
  • OpenStax. (2023, September 20). 17.6 Reactions of Alcohols. In Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 17). 10.
  • YouTube. (2022, June 19). tertiary alcohols and HCl reaction ex 1[ORGANIC CHEMISTRY].
  • BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Alcaide, B., & Almendros, P. (2002). The chemistry and biology of β-lactams. Current Medicinal Chemistry, 9(11), 1141-1169.
  • De Kimpe, N. (1996).
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214.
  • A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst-free conditions. (2012, May 27). Semantic Scholar.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • BenchChem. (2025).
  • Chemistry Steps. (2024, December 3). Alcohols to Acid Chlorides.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
  • Organic Chemistry Portal. Grignard Reaction.
  • Synple Chem. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine Hydrochloride in Rational Drug Design

Executive Summary The transition from planar, sp²-hybridized scaffolds to complex, sp³-rich frameworks—a paradigm often termed "escaping from flatland"—has become a cornerstone of modern drug discovery. Within this space...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized scaffolds to complex, sp³-rich frameworks—a paradigm often termed "escaping from flatland"—has become a cornerstone of modern drug discovery. Within this space, 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (CAS: 1909325-06-9) has emerged as a premium, multi-functional building block. By combining the rigid, compact geometry of an azetidine ring with the profound electronic and steric effects of a trifluoroethyl group, this molecule offers medicinal chemists a powerful tool for bioisosteric replacement, pKa modulation, and metabolic stabilization.

This application note provides an in-depth mechanistic rationale for the use of this specific building block, alongside field-proven experimental protocols designed to ensure high-fidelity integration into drug discovery pipelines.

Mechanistic Rationale & Physicochemical Profiling

The utility of 3-methyl-3-(2,2,2-trifluoroethyl)azetidine is driven by a triad of structural features, each contributing to a specific pharmacokinetic (PK) or pharmacodynamic (PD) outcome.

The Azetidine Core: "Escape from Flatland"

Azetidines serve as excellent bioisosteres for larger, more flexible rings such as piperidines, pyrrolidines, and morpholines. The four-membered ring restricts conformational flexibility, thereby reducing the entropic penalty upon target binding. Furthermore, the altered exit vectors of the azetidine substituents can access novel chemical space within a binding pocket, often improving target selectivity [1].

The 2,2,2-Trifluoroethyl Group: pKa Modulation & Lipophilicity

Highly basic amines (pKa > 10) frequently suffer from poor membrane permeability and a high risk of hERG channel inhibition, leading to cardiotoxicity. The incorporation of the highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect (-I effect) through the carbon framework. This effectively pulls electron density away from the azetidine nitrogen, lowering its basicity to a more optimal physiological range. Concurrently, the fluorinated motif increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane diffusion [2].

The Quaternary C3 Center: Metabolic Shielding

The geminal substitution pattern at the 3-position (a methyl group paired with a trifluoroethyl group) creates a quaternary carbon center. This dense steric bulk acts as a "metabolic shield," completely blocking Cytochrome P450 (CYP450)-mediated oxidative metabolism at the C3 position, a common liability in saturated heterocycles.

G Core 3-Methyl-3-(2,2,2-trifluoroethyl) azetidine Feat1 Azetidine Ring (sp3-rich, rigid) Core->Feat1 Feat2 Trifluoroethyl Group (Inductive Effect) Core->Feat2 Feat3 Quaternary C3 Center (Steric Shield) Core->Feat3 Prop1 Altered Exit Vectors (Conformational Lock) Feat1->Prop1 Prop2 pKa Modulation (Lowered Basicity) Feat2->Prop2 Prop3 Increased Lipophilicity (Higher LogP) Feat2->Prop3 Prop4 Blocked CYP450 Oxidation Sites Feat3->Prop4 Outcome1 Improved Target Selectivity Prop1->Outcome1 Outcome2 Reduced hERG Liability Prop2->Outcome2 Prop3->Outcome1 Outcome3 Enhanced Metabolic Stability (Half-life) Prop4->Outcome3

Fig 1. Logical relationship between structural features and resulting PK/PD outcomes.

Comparative Physicochemical Data

To illustrate the impact of these structural modifications, the table below summarizes the theoretical and observed physicochemical shifts when transitioning from a standard piperidine ring to the highly functionalized azetidine.

ScaffoldPredicted pKa (Amine)Predicted LogP (Free Base)Fsp³ FractionPrimary Medicinal Chemistry Utility
Piperidine ~11.20.841.00Standard saturated ring; high basicity, flat PK profile.
Azetidine ~10.40.151.00Morpholine/piperidine bioisostere; reduced lipophilicity.
3,3-Difluoroazetidine ~7.00.601.00Drastically lowered pKa; highly polarized "Janus face" [1].
3-Methyl-3-(2,2,2-trifluoroethyl)azetidine ~8.81.951.00Tuned basicity; high metabolic stability; enhanced lipophilicity.

Experimental Protocols & Workflows

The incorporation of 3-methyl-3-(2,2,2-trifluoroethyl)azetidine into drug candidates typically occurs via Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-coupling, or amide bond formation. Because the hydrochloride salt is highly stable, all protocols must begin with a strategic free-basing step.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides

Objective: To install the fluorinated azetidine motif onto an electron-deficient heteroaromatic core (e.g., a 2-chloropyrimidine or 4-fluoropyridine).

Materials:

  • 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (1.2 eq)

  • Heteroaryl electrophile (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Free Base: Suspend the azetidine hydrochloride salt in anhydrous DMF (0.2 M relative to the electrophile) at room temperature. Add DIPEA dropwise and stir for 10 minutes.

    • Causality: The HCl salt must be fully neutralized to liberate the nucleophilic secondary amine. DIPEA is chosen over triethylamine because its severe steric bulk prevents it from acting as a competing nucleophile, ensuring a self-validating, chemoselective reaction.

  • Electrophile Addition: Add the heteroaryl halide to the stirring solution in one portion.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C under an inert nitrogen atmosphere for 4–12 hours.

    • Causality: The inductive electron-withdrawing effect of the trifluoroethyl group slightly reduces the nucleophilicity of the azetidine nitrogen compared to a non-fluorinated analog. Elevated temperatures are therefore required to overcome this higher activation energy barrier and drive the SNAr reaction to completion.

  • Reaction Monitoring: Monitor the consumption of the electrophile via LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, quench with water, and extract with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution (3x).

    • Causality: The 5% LiCl wash is a highly efficient method to partition residual DMF into the aqueous phase, preventing solvent contamination during downstream concentration and lyophilization.

Protocol B: Amide Coupling via HATU Activation

Objective: To synthesize a metabolically stable amide analog using a target carboxylic acid.

Materials:

  • Target Carboxylic acid (1.0 eq)

  • 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DCM (0.1 M). Add 1.5 eq of DIPEA and stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive HOAt ester. HATU is specifically selected over standard reagents like EDC/HOBt because the electronically deactivated nature of the fluorinated azetidine requires a highly electrophilic intermediate to drive the coupling efficiently and suppress potential epimerization of the acid.

  • Amine Introduction: In a separate vial, neutralize the azetidine hydrochloride salt with the remaining 1.5 eq of DIPEA in DCM. Add this solution dropwise to the activated acid mixture.

  • Coupling: Stir at room temperature for 2–4 hours.

  • Workup: Dilute with DCM and wash sequentially with saturated NaHCO₃, 1 M HCl, and brine. Dry over Na₂SO₄ and concentrate.

    • Causality: The sequential basic and acidic washes act as a self-purifying system. They selectively remove unreacted acid, HOAt byproducts, and residual DIPEA, leaving the neutral amide product isolated in the organic phase.

Workflow Step1 Starting Material (HCl Salt) Step2 Free-Basing (DIPEA / Solvent) Step1->Step2 Step3 Electrophile Addition (SNAr / Coupling) Step2->Step3 Step4 Reaction Monitoring (LC-MS) Step3->Step4 Step5 Purification (LiCl Wash / HPLC) Step4->Step5 Step6 Final API Analog Step5->Step6

Fig 2. Standardized synthetic workflow for library generation using the azetidine building block.

References

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL:[Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: NIH / PubMed Central URL:[Link]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox Source: ResearchGate URL:[Link]

Application

Application Note: 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine Hydrochloride as a Next-Generation Building Block for Novel Inhibitors

Executive Summary & Rationale The transition from flat, sp2-hybridized aromatic systems to sp3-rich, conformationally rigid scaffolds is a defining trend in modern drug discovery[1]. While traditional heterocycles like p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The transition from flat, sp2-hybridized aromatic systems to sp3-rich, conformationally rigid scaffolds is a defining trend in modern drug discovery[1]. While traditional heterocycles like piperidines and pyrrolidines have served as foundational building blocks, their relatively high molecular weight and susceptibility to oxidative metabolism often necessitate extensive late-stage lead optimization.

Azetidines—four-membered nitrogen heterocycles—offer a compelling solution by reducing molecular weight while maintaining the necessary basicity and vectorality for target engagement[2]. However, unsubstituted azetidines frequently suffer from metabolic liabilities, particularly oxidation at the 3-position. The introduction of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (CAS: 1909325-06-9) addresses these challenges directly. By installing a quaternary carbon center and a highly stable trifluoroethyl group, this building block provides exceptional metabolic shielding, tunable basicity, and precise conformational locking, making it an ideal precursor for the development of novel kinase, protease, and protein-protein interaction (PPI) inhibitors[3].

Physicochemical Profiling & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is advantageous before integrating it into a synthetic pipeline. The physicochemical properties of an amine dictate its membrane permeability, hERG liability, and target residence time.

Causality Behind the Structural Design:
  • pKa Modulation: Unsubstituted azetidine is highly basic (pKa ~10.4), meaning it is almost entirely protonated at physiological pH, which can restrict passive membrane permeability and increase the risk of hERG channel blockade. The strong electron-withdrawing inductive effect of the 2,2,2-trifluoroethyl group lowers the pKa of the azetidine nitrogen to an optimal range (estimated ~8.8–9.2). This allows the molecule to maintain critical salt-bridge interactions within a target's binding pocket while significantly improving its lipophilicity and cellular penetration[4].

  • Metabolic Shielding: The 3-methyl group creates a sterically hindered quaternary center, entirely blocking cytochrome P450-mediated oxidation at the highly vulnerable C3 position[1].

  • Conformational Rigidity: The combination of the rigid four-membered ring and the bulky trifluoroethyl group restricts the number of rotatable bonds, minimizing the entropic penalty upon binding to the target protein[3].

Quantitative Data Summary
ScaffoldEstimated pKacLogPMetabolic Stability (Microsomal Clearance)Key Structural Advantage
Azetidine ~10.4-0.15Low (Oxidation at C3)Low molecular weight, basic hinge binder.
3-Fluoroazetidine ~8.40.10ModerateLowered pKa, improved permeability.
3-Methyl-3-(2,2,2-trifluoroethyl)azetidine ~9.01.80High (Sterically shielded)Blocked C3 oxidation, optimal pKa balance.

Data extrapolated from established trends in fluorinated saturated heterocyclic amines.

Bioisosteric Replacement Strategy

The following diagram illustrates the logical workflow of utilizing this building block to rescue a metabolically labile lead compound.

Bioisostere A Traditional Scaffold (e.g., Piperidine) B Metabolic Liability (CYP450 Oxidation) A->B in vivo C Ring Contraction (Azetidine Core) A->C Bioisosteric Replacement D Fluorination & Methylation (3-Me, 3-CH2CF3) C->D Structural Optimization E Optimized Inhibitor (High Stability, Lower pKa) D->E Enhanced Properties

Logical workflow of bioisosteric replacement using fluorinated azetidines to overcome liabilities.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine is supplied as a hydrochloride salt to prevent the volatilization and degradation common to free low-molecular-weight amines. In situ free-basing is a critical step.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides

This protocol details the coupling of the azetidine building block to an electron-deficient heteroaryl chloride (e.g., a pyrimidine core of a kinase inhibitor).

Reagents:

  • 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (1.2 eq)

  • Target Heteroaryl Chloride (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Free-Basing: Purge a dry reaction vial with Argon. Add 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (1.2 eq) and anhydrous DMF. Cool the mixture to 0°C using an ice bath.

    • Causality: Cooling prevents the exothermic neutralization from volatilizing the newly formed free base.

  • Neutralization: Dropwise, add DIPEA (3.0 eq). Stir at 0°C for 15 minutes.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the heteroaryl chloride.

  • Electrophile Addition: Dissolve the target Heteroaryl Chloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Thermal Coupling: Remove the ice bath and heat the reaction to 80°C for 12 hours.

  • Self-Validation (LC-MS Tracking): At t=2h and t=12h, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the UV trace (254 nm) shows >95% consumption of the starting heteroaryl chloride.

  • Workup & Purification: Quench the reaction with water, extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over Na2SO4, and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow Step1 Salt Neutralization (DIPEA, DMF, 0°C) Step2 Electrophile Addition (e.g., Ar-Cl or R-SO2F) Step1->Step2 Step3 Coupling Reaction (Thermal, 80°C, 12h) Step2->Step3 Step4 LC-MS Validation & Prep-HPLC Purification Step3->Step4

Step-by-step synthetic workflow for the integration of the azetidine building block via SNAr.

Protocol B: Self-Validating In Vitro Microsomal Clearance Assay

To validate the metabolic shielding provided by the 3-methyl and trifluoroethyl groups, the synthesized inhibitor must be subjected to a human liver microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized azetidine-inhibitor in DMSO. Dilute to a 1 µM working concentration in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Microsome Incubation: Combine the compound with pooled human liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate.

  • Self-Validation (Control Reactions): In parallel wells, run Verapamil (a known high-clearance compound) as a positive control, and a reaction without NADPH as a negative control.

    • Causality: If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay is invalid. If the compound degrades in the absence of NADPH, the instability is chemical, not CYP450-mediated.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Quenching & Analysis: At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism. Centrifuge at 4000 rpm for 15 mins.

  • Data Extraction: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of the parent compound depletion.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH). Available at:[Link]

  • Chemists synthesize an improved building block for medicines. EurekAlert! / Science. Available at:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society (JACS) / NIH. Available at:[Link]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at:[Link]

  • Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction. National Institutes of Health (NIH). Available at:[Link]

Sources

Method

Application Note: Protocol for the Deprotection of N-Boc-3-Methyl-3-(2,2,2-trifluoroethyl)azetidine

Introduction & Mechanistic Rationale Fluorinated azetidines, such as 3-methyl-3-(2,2,2-trifluoroethyl)azetidine, are highly valued in modern drug discovery. They serve as metabolically stable, lipophilic bioisosteres for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated azetidines, such as 3-methyl-3-(2,2,2-trifluoroethyl)azetidine, are highly valued in modern drug discovery. They serve as metabolically stable, lipophilic bioisosteres for morpholines and piperidines, improving the pharmacokinetic profiles of lead compounds. During the synthesis of these building blocks, the azetidine nitrogen is universally protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during functionalization at the 3-position[1].

The deprotection of N-Boc-3-methyl-3-(2,2,2-trifluoroethyl)azetidine presents specific physicochemical challenges that require a tailored approach:

  • Volatility of the Free Base (Critical Risk): The low molecular weight and high degree of fluorination make the free azetidine amine highly volatile. Standard Boc deprotection protocols that conclude with a basic aqueous workup (e.g., NaHCO₃ extraction) followed by solvent evaporation inevitably lead to significant product loss.

  • Steric and Electronic Effects: The 3-position is a quaternary carbon bearing a methyl group and a strongly electron-withdrawing 2,2,2-trifluoroethyl group. While the 4-membered azetidine ring is inherently strained, the electron-withdrawing nature of the trifluoroethyl group destabilizes potential carbocation intermediates. This electronic effect protects the ring from the acid-catalyzed ring-opening side reactions that frequently plague other substituted azetidines[2].

Causality Behind Experimental Choices: To mitigate the volatility risk, the deprotection must be designed to yield a stable, solid salt directly without basic workup[1]. While Trifluoroacetic Acid (TFA) in dichloromethane (DCM) is a widely used method[3], the resulting trifluoroacetate salts of small amines are often hygroscopic oils that are difficult to handle and purify. Therefore, anhydrous Hydrogen Chloride (HCl) in 1,4-dioxane is the preferred reagent[4]. This method cleanly cleaves the Boc group via protonation and subsequent decarboxylation (releasing isobutylene and CO₂)[3], and directly yields 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (CAS: 1909325-06-9)[5] as a crystalline solid that can be isolated by simple trituration.

Quantitative Comparison of Deprotection Strategies

The choice of acid dictates the isolation strategy. The table below summarizes the key parameters when choosing between HCl and TFA for this specific volatile substrate[4],[6].

ParameterMethod A: 4M HCl in 1,4-Dioxane (Preferred)Method B: TFA in DCM (Alternative)
Reagent Profile 4M anhydrous HCl20-50% v/v TFA[3]
Reaction Time 0.5 - 2 hours at 20 °C[4]1 - 4 hours at 20 °C[3]
Product Form Hydrochloride salt (Crystalline solid)Trifluoroacetate salt (Often a viscous oil)
Volatility Risk Very Low (Salt is stable under vacuum)Moderate (TFA removal requires extended vacuum)
Purification Method Direct trituration with diethyl etherCo-evaporation with toluene, potential chromatography
Suitability Ideal for volatile fluorinated aminesBetter for non-volatile, complex peptides

Experimental Workflow

Workflow A N-Boc-3-Methyl-3- (2,2,2-trifluoroethyl) azetidine C Acidic Cleavage (20 °C, 1-2 h) A->C B 4M HCl in 1,4-Dioxane B->C D Isobutylene + CO2 (Gas) C->D Byproducts E Concentration & Ether Trituration C->E Intermediate F Target HCl Salt (CAS: 1909325-06-9) E->F Final Product

Workflow for the HCl-mediated deprotection of N-Boc-3-methyl-3-(2,2,2-trifluoroethyl)azetidine.

Detailed Experimental Protocols

Protocol A: Preferred Method (4M HCl in 1,4-Dioxane)

This method is designed as a self-validating system to ensure maximum recovery of the volatile amine as a stable hydrochloride salt[4].

Materials:

  • N-Boc-3-methyl-3-(2,2,2-trifluoroethyl)azetidine (1.0 equiv)

  • 4M HCl in 1,4-dioxane (Anhydrous, 5.0 - 10.0 equiv)[4]

  • Anhydrous diethyl ether (for trituration)

  • Dichloromethane (DCM) (optional co-solvent)

Step-by-Step Procedure:

  • Preparation : Charge a dry, round-bottom flask equipped with a magnetic stir bar with N-Boc-3-methyl-3-(2,2,2-trifluoroethyl)azetidine. If the starting material is a viscous oil, dissolve it in a minimal volume of anhydrous DCM (e.g., 1 mL per mmol) to ensure homogeneous mixing.

  • Acid Addition : Cool the flask to 0 °C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane solution dropwise. Causality: The initial protonation is mildly exothermic; cooling prevents the premature escape of HCl gas and ensures a controlled cleavage rate.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (20 °C). Stir vigorously for 1 to 2 hours[4].

    • Self-Validation Check: Monitor progress by TLC or LC-MS. The reaction is complete when the starting material spot disappears. Note that the product lacks a strong UV chromophore and requires staining (e.g., Ninhydrin) or MS detection (Expected m/z for free base [M+H]⁺ = 154.1)[7].

  • Concentration : Once complete, concentrate the reaction mixture under reduced pressure on a rotary evaporator. Critical Insight: Keep the water bath temperature strictly below 30 °C. Although the hydrochloride salt is significantly less volatile than the free base, excessive heat under high vacuum can still lead to sublimation.

  • Trituration : Suspend the resulting crude residue in ice-cold anhydrous diethyl ether (approx. 5-10 mL per mmol). Stir for 15 minutes. The 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride salt will precipitate as a white to off-white solid, while residual organic impurities and dioxane remain solubilized in the ether phase.

  • Isolation : Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with an additional portion of cold diethyl ether.

  • Drying & Validation : Dry the isolated salt under high vacuum at room temperature for 2 hours to afford the pure hydrochloride salt (CAS: 1909325-06-9)[5].

    • Self-Validation Check: Confirm purity by ¹H NMR (in D₂O or CD₃OD); the complete disappearance of the intense 9-proton Boc singlet at ~1.4 ppm confirms successful deprotection.

Protocol B: Alternative Method (TFA in DCM)

Use this method only if the substrate is part of a larger, complex molecule where HCl is poorly tolerated, or if the HCl salt is inexplicably insoluble in downstream reaction solvents[3].

Materials:

  • N-Boc-3-methyl-3-(2,2,2-trifluoroethyl)azetidine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Step-by-Step Procedure:

  • Preparation : Dissolve the substrate in anhydrous DCM to a concentration of 0.1 M - 0.5 M[3].

  • Acid Addition : Cool to 0 °C. Slowly add TFA such that the final solvent ratio is between 1:1 and 1:4 (TFA:DCM v/v)[3].

  • Reaction : Stir at room temperature for 1-4 hours until complete consumption of the starting material is observed[3].

  • Concentration : Remove the DCM and excess TFA under reduced pressure. Causality: TFA has a boiling point of 72 °C and strongly hydrogen-bonds to amines, making it difficult to remove completely. To facilitate removal, add toluene to the flask and co-evaporate 2-3 times. Toluene forms an azeotrope with TFA, aiding in its depletion without requiring excessive heat.

  • Isolation : The resulting trifluoroacetate salt will likely present as a viscous oil. Dry under high vacuum. Critical Insight: Do not attempt a basic aqueous workup to isolate the free base. If neutralization is absolutely required for the next step, perform it in situ by adding a tertiary amine base (e.g., DIPEA or Triethylamine) directly to the reaction mixture of the subsequent step.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. URL: [Link]

  • NextSDS. "3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]

  • PubChemLite. "1909325-06-9 (C6H10F3N) - Mass Spectrometry and Physicochemical Data." Université du Luxembourg. URL: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride for Innovative PROTAC Development

For Researchers, Scientists, and Drug Development Professionals Abstract The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2] The rational design of PROTACs involves the careful selection of a POI ligand, an E3 ubiquitin ligase ligand, and a connecting linker.[3] This guide provides an in-depth exploration of a novel building block, 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride , for the development of next-generation PROTACs. We will delve into the potential advantages conferred by the unique structural features of this compound and provide detailed protocols for its incorporation into PROTAC scaffolds and subsequent biological evaluation.

Introduction to PROTAC Technology and the Role of Novel Building Blocks

PROTACs function by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[4][5][6] This catalytic mechanism offers distinct advantages over traditional small-molecule inhibitors, including the potential to target "undruggable" proteins and overcome drug resistance.[5][7] The efficacy and pharmacological properties of a PROTAC are critically dependent on the interplay of its three components. While significant research has focused on ligands for POIs and a limited set of E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of novel chemical moieties for linker and E3 ligase ligand design is a burgeoning area of investigation.[8][9][10]

The introduction of unique chemical scaffolds can significantly impact a PROTAC's physicochemical properties, cell permeability, metabolic stability, and the geometry of the ternary complex, all of which are crucial for potent and selective protein degradation.

The Potential of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride in PROTAC Design

The subject of this guide, 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride, presents a compelling scaffold for PROTAC development due to the combined properties of its azetidine ring and trifluoroethyl group.

  • The Azetidine Moiety: This four-membered nitrogen-containing heterocycle is a "bioisostere" for larger, more flexible rings and can introduce conformational rigidity into the linker.[11][12] This rigidity can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially enhancing cooperativity and degradation efficiency. Furthermore, the sp3-rich character of the azetidine ring can improve solubility and other drug-like properties.[11] Notably, azetidine derivatives have been successfully employed as ligands for E3 ligases, such as DCAF1, in the development of electrophilic PROTACs.[13]

  • The Trifluoroethyl Group: The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[14][15][16] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the pKa of nearby functional groups, potentially impacting protein-ligand interactions.[15][17]

Hypothesized Advantages for PROTACs:

FeaturePotential Advantage in PROTACs
Azetidine Ring Increased linker rigidity, improved ternary complex formation, enhanced solubility and metabolic stability.[11]
Trifluoroethyl Group Increased metabolic stability, enhanced cell permeability, improved binding affinity to target or E3 ligase.[15][16]
Combined Scaffold Offers a unique three-dimensional vector for linker attachment, potentially enabling novel ternary complex geometries and improved degradation profiles.

Workflow for PROTAC Development using 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

The development of a PROTAC incorporating this novel azetidine building block follows a structured workflow, from chemical synthesis to comprehensive biological evaluation.

PROTAC Development Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Synthesis of Azetidine Building Block B Linker Attachment to Azetidine A->B C Conjugation to POI Ligand B->C D Conjugation to E3 Ligase Ligand C->D E Ternary Complex Formation Assays D->E PROTAC Candidate F Target Protein Degradation Assays E->F G Downstream Functional Assays F->G H In Vivo Evaluation G->H PROTAC Synthesis Strategy POI_Ligand POI Ligand with alkyne or azide PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Click Chemistry Azetidine_Linker 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine Functionalized with complementary reactive group Azetidine_Linker->PROTAC E3_Ligand E3 Ligase Ligand with alkyne or azide E3_Ligand->PROTAC

Caption: A modular "click chemistry" approach for PROTAC synthesis.

Protocol: Functionalization of the Azetidine Ring for Linker Attachment

The secondary amine of the azetidine ring is the most common site for functionalization.

Objective: To attach a linker with a reactive handle (e.g., an azide or alkyne) to the azetidine nitrogen.

Materials:

  • 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

  • An appropriate linker precursor with a terminal leaving group (e.g., bromo-PEG-azide)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., dimethylformamide, DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • To a solution of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (1 equivalent) in anhydrous DMF, add DIPEA (2.5 equivalents) and stir at room temperature for 10 minutes.

  • Add the linker precursor (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the functionalized azetidine-linker conjugate.

Protocol: PROTAC Assembly via Click Chemistry

Objective: To conjugate the azetidine-linker with the POI and E3 ligase ligands.

Materials:

  • Functionalized azetidine-linker (with azide or alkyne)

  • POI ligand (with complementary alkyne or azide)

  • E3 ligase ligand (with complementary alkyne or azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water or DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the azetidine-linker, POI ligand, and E3 ligase ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the solution of the PROTAC components, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Purify the final PROTAC molecule by preparative HPLC.

Biological Evaluation Protocols

A series of in vitro and cellular assays are required to validate the function of the newly synthesized PROTAC.

Protocol: Ternary Complex Formation Assay

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. [18][]Several biophysical techniques can be used to assess ternary complex formation, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR). [20][21] Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Method: NanoBRET™ Ternary Complex Assay (Promega)

This assay measures the proximity of the POI and E3 ligase in live cells. [18] Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound

  • White, opaque 96- or 384-well plates

  • Luminometer/plate reader capable of measuring luminescence and filtered light emission

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

  • Plate the transfected cells in white, opaque assay plates and incubate for 24 hours.

  • Prepare serial dilutions of the PROTAC compound.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Add the serially diluted PROTAC compound to the cells and incubate.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (HaloTag® 618) signals.

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to determine ternary complex formation.

Protocol: Target Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment. [22][23][24] Objective: To measure the dose- and time-dependent degradation of the POI.

Materials:

  • Cancer cell line expressing the POI

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [25][26]* BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC compound for a defined period (e.g., 24 hours). For time-course experiments, treat with a fixed concentration for varying durations.

  • As a control, co-treat cells with the PROTAC and a proteasome inhibitor.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer. [27]5. Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot and perform densitometry analysis to quantify the protein levels relative to the loading control.

Data Analysis:

  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

PROTAC Concentration% Degradation (Relative to Vehicle)
0.1 nM5%
1 nM25%
10 nM60%
100 nM90%
1 µM92%
10 µM88% (Hook Effect)
Protocol: Cellular Viability Assay

It is important to assess whether the degradation of the POI leads to a desired functional outcome, such as decreased cell viability in cancer cells. [28][29] Objective: To determine the effect of POI degradation on cell proliferation and viability.

Method: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay measures ATP levels as an indicator of metabolically active cells.

Materials:

  • Cancer cell line

  • PROTAC compound

  • White, opaque 96- or 384-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in white, opaque assay plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PROTAC compound.

  • Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

The novel building block, 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride, offers exciting possibilities for the design of next-generation PROTACs. Its unique combination of a rigid azetidine core and a metabolically robust trifluoroethyl group has the potential to overcome some of the current challenges in PROTAC development, such as poor pharmacokinetics and suboptimal ternary complex formation. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of PROTACs incorporating this promising new scaffold. Through systematic exploration and optimization, researchers can unlock the full potential of this and other novel building blocks to advance the field of targeted protein degradation.

References

  • Precise PEG LLC. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

  • Oxford Academic. (2025, December 10). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. Retrieved from [Link]

  • Frontiers. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • PubMed. (2020, November 3). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved from [Link]

  • (n.d.). A caged E3 ligase ligand for PROTAC-mediated protein degradation with light. Retrieved from [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • BMG Labtech. (2023, August 1). PROTACs: proteolysis-targeting chimeras. Retrieved from [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]

  • PMC. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]

  • bioRxiv.org. (2023, April 18). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. Retrieved from [Link]

  • PubMed. (2022, October 12). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Alternative Methods to Screen PROTACs. Retrieved from [Link]

  • PubMed. (2022, April 4). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • (2025, October 28). PROTAC Discovery and Development Services. Retrieved from [Link]

  • PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Retrieved from [Link]

  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • (n.d.). The Strategic Importance of Trifluoromethyl Groups in Chemical Innovation. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine bearing novel BTK PROTACs. Retrieved from [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Figshare. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubMed. (2010, June 15). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ACS Publications. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • PubMed. (2025, June 25). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]

  • CAS. (2024, November 15). PROTACs revolutionize small molecule drugs. Retrieved from [Link]

  • (2026, January 29). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Retrieved from [Link]

  • PMC. (2025, April 21). Development of Peptidomimetic PROTACs as Potential Degraders of 3-Chymotrypsin-like Protease of SARS-CoV-2. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of Fluorinated Azetidine Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the unique purification challenges pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the unique purification challenges presented by fluorinated azetidine derivatives. The introduction of fluorine into the azetidine scaffold dramatically alters the physicochemical properties of these molecules, often leading to complex purification issues.[1][2][3] This resource offers troubleshooting guides and frequently asked questions to navigate these complexities effectively.

I. Understanding the Core Challenges

Fluorination imparts a range of properties that, while beneficial for medicinal chemistry, complicate purification. These include:

  • Altered Basicity (pKa): The high electronegativity of fluorine significantly lowers the pKa of the azetidine nitrogen.[4][5] This change in basicity affects solubility and interactions with chromatographic media.

  • Modified Lipophilicity (LogP): Fluorination can either increase or decrease the lipophilicity of a molecule, impacting its retention behavior in reversed-phase chromatography.[4][6]

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in fluorous-fluorous interactions, which can be leveraged but also complicate standard purification methods.[5]

  • Increased Volatility: The presence of fluorine can increase the volatility of a compound, which may be advantageous for distillation but can also lead to sample loss.

  • Potential for On-Column Degradation: The strained four-membered ring of azetidines, combined with the electronic effects of fluorine, can make these compounds susceptible to degradation on certain stationary phases.[7][8]

II. Troubleshooting Guides

This section provides a systematic approach to common problems encountered during the purification of fluorinated azetidine derivatives.

A. Chromatographic Purification (HPLC & Flash)

High-Performance Liquid Chromatography (HPLC) and flash chromatography are workhorse techniques for purification. However, fluorinated azetidines often exhibit non-ideal behavior.

Common Issues & Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Strong interaction with residual silanols on the silica surface.- The compound's basicity is causing ionic interactions.- Column overload.- Use a base-deactivated column (e.g., end-capped C18).- Add a basic modifier like triethylamine (TEA) or ammonia (0.1%) to the mobile phase to suppress silanol interactions.- Reduce the sample concentration or injection volume.[5]
Poor Peak Shape (Fronting) - Poor sample solubility in the mobile phase.- Column overload.- Dissolve the sample in a solvent similar in composition to the initial mobile phase.- Decrease the amount of sample loaded onto the column.[5]
Co-elution with Impurities - Structurally similar byproducts or isomers.- Optimize the mobile phase gradient; a shallower gradient can improve resolution.- Screen different stationary phases (e.g., phenyl-hexyl, pentafluorophenyl (PFP)) that offer alternative selectivities.- Consider orthogonal purification techniques like supercritical fluid chromatography (SFC).
Irreversible Adsorption/Low Recovery - Strong, irreversible binding to the stationary phase.- On-column degradation.- Use a less acidic stationary phase (e.g., neutral alumina instead of silica gel).- For highly basic compounds, consider ion-exchange chromatography.- If degradation is suspected, perform the purification at a lower temperature.[8]
Experimental Protocol: HPLC Method Development for a Fluorinated Azetidine Derivative

This protocol outlines a systematic approach for developing a purification method using Reversed-Phase HPLC (RP-HPLC).[9]

  • Initial Column & Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier helps to protonate the azetidine nitrogen, leading to more consistent retention and better peak shape.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Scouting Gradient:

    • Run a fast, steep gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your compound.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of your target compound to improve resolution from nearby impurities. For example, if your compound elutes at 60% B, you might run a gradient from 40% to 70% B over 20 minutes.

  • Troubleshooting & Further Optimization:

    • If peak tailing is observed, add a basic modifier like 0.1% TEA to the mobile phase.

    • If co-elution persists, try a different column chemistry, such as a PFP column, which can offer unique interactions with fluorinated molecules.

B. Crystallization

Crystallization can be a highly effective and scalable purification method, but finding the right conditions for fluorinated azetidines can be challenging due to their altered solubility profiles.[5]

Common Issues & Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Compound Oils Out - The solution is too concentrated or cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the compound.- Presence of impurities inhibiting crystal formation.- Use a more dilute solution and allow for slow cooling.- Choose a solvent with a lower boiling point.- Try to pre-purify the material by another method (e.g., flash chromatography) to remove impurities.[10]
No Crystals Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Slowly evaporate the solvent to increase the concentration.- Cool the solution to a lower temperature (ice bath or freezer).- Introduce a seed crystal.- Try a multi-solvent system (a "good" solvent for dissolving and an "anti-solvent" to induce precipitation).[5]
Low Recovery - The compound has significant solubility even in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
Workflow for Crystallization Solvent Screening

F_SPE_Workflow A 1. Condition Cartridge (Fluorophilic then Fluorophobic Solvent) B 2. Load Crude Sample (in Fluorophobic Solvent) A->B C 3. Wash (Fluorophobic Solvent) B->C D 4. Elute (Fluorophilic Solvent) C->D Retained Fluorous Compound E Waste (Non-fluorous Impurities) C->E F Purified Fluorinated Azetidine D->F

Sources

Optimization

Technical Support Center: Troubleshooting 3,3-Disubstituted Azetidine Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex thermodynamics and kinetics of azetidine chemistry.

Azetidines are highly sought-after polar, non-planar motifs in medicinal chemistry, often utilized as bioisosteres for metabolically labile groups[1]. However, the inherent ring strain of the four-membered nitrogen heterocycle (approximately 25.4 kcal/mol) makes its synthesis prone to severe side reactions, including ring-opening, elimination, and polymerization[2]. This guide provides a mechanistic understanding of these failures and field-proven protocols to ensure high-yielding, self-validating synthetic workflows.

Part 1: Mechanistic Workflow & Causality of Side Reactions

To troubleshoot a failed reaction, you must first understand the energetic landscape of the azetidine ring. The synthesis of 3,3-disubstituted azetidines typically proceeds via electrophilic activation of an azetidinol derivative (or strain-release of an azabicyclo[1.1.0]butane), generating a transient C3-carbocation[3],[1].

If the carbocation is not adequately stabilized, or if the nitrogen atom's lone pair is too nucleophilic, the reaction trajectory diverges from the target substitution toward destructive pathways.

AzetidineSynthesis Precursors Starting Materials (Azetidinols / ABBs) Activation Electrophilic Activation (Sc(OTf)3 or FeCl3) Precursors->Activation Catalyst Addition Intermediate Azetidinyl Carbocation (Stabilized by N-Cbz) Activation->Intermediate Leaving Group Departure Target 3,3-Disubstituted Azetidine (Target Product) Intermediate->Target C3 Nucleophilic Attack Side1 Ring-Opening (C2/C4 Nucleophilic Attack) Intermediate->Side1 High Temp / Poor N-Protecting Group Side2 Cationic Polymerization (CROP) Target->Side2 Excess Acid / Free NH

Logical workflow and side-reaction pathways in the electrophilic synthesis of 3,3-disubstituted azetidines.

Part 2: Quantitative Analysis of Protecting Group Influence

The most critical variable in preventing side reactions is the selection of the nitrogen protecting group (PG). The PG must be sufficiently electron-withdrawing to reduce the basicity of the nitrogen lone pair, thereby preventing Cationic Ring-Opening Polymerization (CROP)[4], while also stabilizing the C3-carbocation intermediate[3],[1].

Table 1: Impact of N-Protecting Groups on Reaction Trajectory during Azetidinylation

N-Protecting GroupElectronic PropertyC3-Carbocation StabilityTarget Yield (%)Ring-Opening / CROP (%)
N-Cbz (Carboxybenzyl) Strongly Electron-WithdrawingHigh (Neighboring group effect)>85% <5%
N-Ts (Tosyl) Electron-WithdrawingModerate70–80%~10–15%
N-Bn (Benzyl) Electron-DonatingLow<20%>70% (Extensive CROP)
N-H (Unprotected) Highly Basic / NucleophilicVery Low0%100% (Immediate CROP)

Data synthesis based on optimization studies for iron-catalyzed and scandium-catalyzed azetidinylation[5],[1].

Part 3: Troubleshooting FAQs

Q1: My reaction mixture turned into a viscous, intractable gel shortly after adding the Lewis acid. What happened? A1: You have triggered Cationic Ring-Opening Polymerization (CROP). Azetidines possess a high ring strain (~25.4 kcal/mol)[2]. In the presence of a Lewis acid (like Sc(OTf)3​ or FeCl3​ ), an insufficiently protected azetidine nitrogen will coordinate with the catalyst. This activates the adjacent C2/C4 carbons, prompting another azetidine molecule to act as a nucleophile. This initiates a rapid chain reaction, resulting in a polyamine gel[4]. Solution: Ensure your starting material is protected with an electron-withdrawing group (e.g., N-Cbz). Never subject unprotected NH-azetidines to strong Lewis acids.

Q2: I am trying to achieve substitution at the C3 position, but NMR shows a complex mixture of linear acyclic products. How do I prevent nucleophilic ring-opening? A2: Linear acyclic products indicate that the nucleophile attacked the C2 or C4 position instead of the targeted C3 carbocation. This is a regioselectivity failure caused by a destabilized C3 carbocation. The N-Cbz group is crucial here; it not only dampens nitrogen nucleophilicity but actively provides stabilization to the intermediate carbocation on the four-membered ring[3],[1]. Solution: Switch your protecting group to N-Cbz and lower the reaction temperature to 35 °C to favor the kinetically controlled C3 substitution over thermodynamically driven ring-opening[5].

Q3: My azetidinylation using trichloroacetimidates is yielding mostly hydrolyzed starting material (azetidinol) instead of the cross-coupled product. Why? A3: Your reaction system is not entirely anhydrous. Trichloroacetimidates are highly reactive electrophiles. Even trace amounts of moisture will outcompete your intended nucleophile, attacking the activated intermediate to regenerate the azetidinol[5]. Solution: Implement the self-validating protocol below, specifically utilizing flame-dried 4Å molecular sieves and inert atmosphere techniques.

Part 4: Validated Experimental Protocol

To ensure reproducibility and eliminate the side reactions discussed above, follow this self-validating methodology for the modular synthesis of 3,3-disubstituted azetidines via azetidinylation reagents[6],[5].

Protocol: Scandium-Catalyzed Modular Azetidinylation

Objective: Synthesize a 3,3-disubstituted azetidine from an N-Cbz protected azetidine trichloroacetimide ester and a target nucleophile.

Materials Required:

  • N-Cbz azetidine trichloroacetimide ester (0.20 mmol)

  • Target Nucleophile (0.30 mmol, 1.5 equiv.)

  • Sc(OTf)3​ (9.8 mg, 10 mol %)

  • 4Å Molecular Sieves (100 mg)

  • Dry CH2​Cl2​ (1.5 mL)

Step-by-Step Methodology:

  • Moisture Exclusion (Critical Step): Add 100 mg of 4Å molecular sieves to an oven-dried Schlenk tube. Flame-dry the tube under a high vacuum for 10 minutes to activate the sieves. Causality: This completely eliminates trace water, preventing the hydrolysis side reaction.

  • Reagent Loading: Backfill the tube with Argon. Add the N-Cbz azetidine trichloroacetimide ester (0.20 mmol) and the nucleophile (0.30 mmol) to the tube.

  • Solvent & Catalyst Addition: Inject 1.5 mL of anhydrous CH2​Cl2​ . Finally, add the Sc(OTf)3​ catalyst (10 mol %). Causality: Sc(OTf)3​ is a mild, oxophilic Lewis acid that effectively activates the trichloroacetimidate leaving group without over-activating the azetidine ring itself[5].

  • Incubation: Seal the tube and stir the mixture at 35 °C.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC. The reaction is complete when the starting azetidine ester is fully consumed (typically ~12 hours). If the starting material persists past 16 hours, do not increase the temperature, as this will induce ring-opening[5]. Instead, verify catalyst integrity.

  • Quenching & Purification: Remove the solvent under reduced pressure. Purify the crude residue directly via silica gel column chromatography to isolate the pure 3,3-disubstituted azetidine.

References

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434.[Link]

  • Wang, X.-R., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry.[Link]

  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate.[Link]

  • D'Auria, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of Azetidine Hydrochloride in Solution

Welcome to the Technical Support Center for Azetidine Hydrochloride. Azetidines are highly valued in medicinal chemistry for their conformational rigidity, improved ligand efficiency, and favorable pharmacokinetic profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Hydrochloride. Azetidines are highly valued in medicinal chemistry for their conformational rigidity, improved ligand efficiency, and favorable pharmacokinetic profiles[1]. However, the inherent ring strain of the four-membered heterocycle introduces significant stability challenges in solution, particularly concerning ring-opening degradation[2].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with causality-driven troubleshooting steps, self-validating protocols, and FAQs to mitigate these structural vulnerabilities.

Mechanistic Overview of Azetidine Instability

The primary driver of azetidine degradation is the thermodynamic drive to release its high ring strain (approximately 26 kcal/mol). In the hydrochloride salt form, the azetidine nitrogen is protonated, forming an azetidinium ion. This protonation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the adjacent carbon atoms highly susceptible to nucleophilic attack by solvent molecules or the resident chloride counterion[2][3].

Degradation A Azetidine HCl Salt (Aqueous Solution) B Azetidinium Ion (Protonated Nitrogen) A->B Acidic pH (Inherent to HCl) E Free Base Azetidine (Neutralized) A->E Base Addition (e.g., K2CO3) C Nucleophilic Attack (H2O or Cl-) B->C Relief of Ring Strain (~26 kcal/mol) D Ring-Opened Degradant (e.g., 3-chloropropylamine) C->D Irreversible Degradation F Polymerization / Oligomerization E->F High Concentration & Heat

Mechanistic pathways of azetidine hydrochloride degradation in solution.

Frequently Asked Questions (FAQs)

Q1: Why does my azetidine hydrochloride solution degrade over time, and what are the primary degradants? A1: The degradation is fundamentally a nucleophilic ring-opening reaction. Because azetidine hydrochloride inherently creates a slightly acidic environment in solution, the nitrogen remains protonated. This makes it an excellent leaving group. In aqueous or protic solutions, solvent molecules or the chloride counterion attack the strained ring[2]. A common, highly problematic degradant identified in azetidine hydrochloride solutions is 3-chloropropylamine, which forms when the chloride ion attacks the protonated azetidine ring[3].

Q2: How does pH strictly dictate the stability profile of azetidines? A2: Azetidine stability is entirely pH-dependent. Under acidic conditions, the basic nitrogen is fully protonated, which catalyzes rapid ring-opening decomposition[1][2]. Conversely, at a neutral pH (around 7.0), the compound exhibits significantly higher stability because the nitrogen lone pair is not fully sequestered by a proton, reducing the electrophilicity of the ring carbons[1].

Q3: Can the choice of solvent prevent solvolysis? A3: Yes. Protic solvents (e.g., water, methanol) act as nucleophiles and directly participate in solvolysis[2]. When experimental designs allow, switching to aprotic solvents such as toluene, acetonitrile (ACN), or tetrahydrofuran (THF) drastically reduces ring-opening events by removing the nucleophilic solvent from the equation[2][3].

Quantitative Data: pH-Dependent Degradation Kinetics

To illustrate the causality between acidity and degradation, the following table summarizes the half-life ( T1/2​ ) of a representative acid-sensitive aryl azetidine derivative evaluated at various pH levels[1]. This data underscores the necessity of pH control.

pH LevelHalf-Life ( T1/2​ )Stability StatusMechanistic Cause
1.8 0.5 hoursRapid DecompositionHigh concentration of azetidinium ions; rapid nucleophilic attack.
2.7 1.2 hoursModerate DecompositionPartial protonation driving steady, irreversible ring-opening.
7.0 > 24 hours (<5% loss)High StabilityNeutral species predominates; ring strain is maintained without activation.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Formation of 3-chloropropylamine impurities during scale-up.
  • Symptoms: LC-MS reveals a +36 Da mass shift (addition of HCl) corresponding to the ring-opened linear amine.

  • Root Cause: Prolonged exposure of the azetidine hydrochloride salt to its own chloride counterions in a concentrated solution, often exacerbated by elevated temperatures during process chemistry[3].

  • Solution: When utilizing azetidine hydrochloride as a reagent, neutralize it with a mild base (e.g., aqueous K2​CO3​ ) in a biphasic system (e.g., Toluene/Water) immediately prior to the reaction. Keep temperatures below 20°C during base addition to suppress thermal degradation[3].

Issue 2: Inconsistent assay results or loss of titer in biological buffers.
  • Symptoms: Poor reproducibility in in vitro assays; gradual decrease in compound concentration over 24-48 hours.

  • Root Cause: Solvolysis in the aqueous assay buffer. If the buffer pH drops or if the compound features pendant nucleophilic groups (e.g., amides), it can undergo intramolecular ring-opening decomposition[1].

  • Solution: Prepare stock solutions in anhydrous DMSO and only dilute into aqueous buffers immediately before the assay[2]. Verify that the final assay pH does not drop below 7.0.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checks to confirm success before proceeding to the next experimental phase.

Protocol 1: Forced Degradation & Stability Profiling (LC-MS/qNMR)

This protocol establishes the exact shelf-life of your specific azetidine derivative in solution.

  • Buffer Preparation: Prepare 0.1 M buffer solutions at pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate).

  • Stock Initiation: Dissolve the azetidine hydrochloride in anhydrous DMSO to a concentration of 10 mM.

  • Incubation: Spike the DMSO stock into the respective buffers to a final concentration of 100 µM. Incubate aliquots at 4°C, 25°C, and 40°C.

  • Quenching & Sampling: At predetermined time points (0, 1h, 4h, 24h), extract 100 µL aliquots. Crucial Step: Quench acidic/basic samples by neutralizing them to pH 7.0 immediately to halt degradation.

  • qNMR Validation: For quantitative NMR, use an internal standard like 1,3,5-trimethoxybenzene. Ensure the relaxation delay ( d1​ ) is set to at least 5 times the longest T1​ value of the protons to guarantee accurate integration and mass balance[4].

Protocol 2: Controlled Free-Basing of Azetidine Hydrochloride

Use this protocol to prevent chloride-induced ring opening during synthetic applications[3].

  • Suspension: Suspend azetidine hydrochloride (1.0 eq) in an aprotic solvent (e.g., Toluene, 10 volumes).

  • Thermal Control: Chill the suspension to < 20°C using an ice-water bath. Causality: Heat accelerates the nucleophilic attack of chloride; keeping it cold traps the kinetic product.

  • Neutralization: Dropwise, add a 12 wt% aqueous solution of K2​CO3​ (0.5 eq) under vigorous stirring[3].

  • Phase Separation: Stir for 30 minutes. Halt stirring and allow phase separation. The free azetidine partitions into the organic layer, leaving the nucleophilic chloride salts safely trapped in the aqueous layer.

  • System Validation: Analyze the organic layer via GC-MS or LC-MS to confirm the absence of 3-chloropropylamine before proceeding with downstream coupling.

Workflow Step1 1. Stock Preparation Dissolve in Anhydrous DMSO Step2 2. Buffer Aliquoting Dilute into pH 2, 7.4, 10 Buffers Step1->Step2 Step3 3. Thermal Incubation Store at 4°C, 25°C, 40°C Step2->Step3 Step4 4. Quenching Neutralize to pH 7 at Time Points Step3->Step4 Step5 5. qNMR / LC-MS Analyze with Internal Standard Step4->Step5 Step6 6. Kinetic Profiling Calculate T(1/2) & Degradants Step5->Step6

Step-by-step workflow for evaluating azetidine solution stability.

References

  • "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. Benchchem. 2

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. 1

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development - ACS Publications. 3

  • Stability and proper storage conditions for aziridine compounds. Benchchem. 4

Sources

Optimization

Technical Support Center: Navigating the Challenges of N-H Azetidine Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-H azetidines. This guide provides in-depth troubleshooting advice and frequently asked questions to h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-H azetidines. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the low reactivity of N-H azetidines in common coupling reactions. By understanding the underlying principles and employing the right strategies, you can achieve successful and reproducible outcomes in your synthetic endeavors.

Introduction: The Azetidine Conundrum

Azetidines are valuable four-membered nitrogen-containing heterocycles frequently incorporated into bioactive molecules and pharmaceutical candidates.[1][2] However, the secondary amine (N-H) within the azetidine ring often exhibits low reactivity in standard coupling reactions. This challenge stems from a combination of factors including its pKa, which is comparable to less-strained cyclic amines like pyrrolidine, and the inherent ring strain of approximately 25.2 kcal/mol.[3] This high ring strain can make the azetidine susceptible to undesired ring-opening reactions under harsh conditions.[4]

This guide will focus on two of the most prevalent C-N cross-coupling reactions for the N-arylation of azetidines: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling. We will explore common issues encountered during these reactions and provide actionable solutions grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: Why is my N-H azetidine not reacting in a standard Buchwald-Hartwig amination?

A1: The low reactivity of N-H azetidine in Buchwald-Hartwig amination often stems from an inadequate catalyst system or suboptimal reaction conditions. Unlike more nucleophilic amines, azetidine requires a carefully selected palladium catalyst and ligand to facilitate the catalytic cycle efficiently. Sterically hindered phosphine ligands are often necessary to promote the reductive elimination step. Additionally, the choice of base is critical; it must be strong enough to deprotonate the azetidine without promoting side reactions.

Q2: I am observing significant ring-opening of my azetidine during the coupling reaction. How can I prevent this?

A2: Ring-opening is a common side reaction when working with strained heterocycles like azetidines, especially at elevated temperatures.[4] To mitigate this, consider the following:

  • Lower the reaction temperature: If the reaction is sluggish at lower temperatures, a longer reaction time may be preferable to increasing the heat.

  • Use a milder base: Strong bases can promote elimination or other decomposition pathways.

  • Protect the azetidine nitrogen: In some cases, protecting the N-H group with a labile protecting group like Boc can attenuate its nucleophilicity and prevent unwanted side reactions.[5]

Q3: Can I use Chan-Lam coupling as an alternative to Buchwald-Hartwig for N-arylation of azetidines?

A3: Yes, Chan-Lam coupling is a viable and often milder alternative to Buchwald-Hartwig amination.[6][7] It utilizes a copper catalyst and can often be performed at room temperature and open to the air, which can be advantageous.[6][7] This method is particularly useful for coupling with aryl boronic acids.

Q4: Are there alternatives to traditional cross-coupling for N-arylation of azetidines?

A4: While Buchwald-Hartwig and Chan-Lam are the most common, other methods for N-arylation exist. One approach involves a three-step sequence: copper-catalyzed N-arylation of a precursor β-amino alcohol, followed by N-cyanomethylation and a one-pot mesylation with subsequent base-induced ring closure.[8]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low to No Conversion in Buchwald-Hartwig Amination

Symptoms:

  • LC-MS or TLC analysis shows predominantly unreacted starting materials (N-H azetidine and aryl halide).

  • Only trace amounts of the desired N-aryl azetidine are observed.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Inefficient Catalyst/Ligand System The catalytic cycle is likely stalling. The choice of ligand is crucial for promoting both oxidative addition and reductive elimination.Switch to a more electron-rich and sterically hindered phosphine ligand. For primary amines, ligands like BrettPhos have shown good results.[9] Consider using a pre-formed palladium catalyst to ensure the active Pd(0) species is present.
Inappropriate Base The base may be too weak to deprotonate the azetidine effectively, or it may be poisoning the catalyst.Use a non-nucleophilic, strong base such as LiHMDS or K₂CO₃. Avoid using alkoxides like KOtBu if your substrate has sensitive functional groups.[9]
Low Reaction Temperature The activation energy for the oxidative addition of some aryl halides can be high.Gradually increase the reaction temperature in 10-20 °C increments, while carefully monitoring for any signs of decomposition or ring-opening. Microwave irradiation can sometimes be effective in accelerating the reaction.[10]
Poor Solvent Choice The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate.Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions.[11] Ensure the solvent is anhydrous.
Issue 2: Ring-Opening or Decomposition of the Azetidine

Symptoms:

  • Formation of multiple byproducts observed by LC-MS or NMR.

  • Low mass balance in the crude reaction mixture.

  • Identification of ring-opened products, such as γ-haloamines.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Excessive Heat The high ring strain of azetidine makes it thermally labile.Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider longer reaction times at a lower temperature.
Harsh Base A strong base can induce elimination reactions or other decomposition pathways.Use a milder base like K₂CO₃ or Cs₂CO₃. If a strong base is necessary, add it slowly at a low temperature.
Lewis Acidity of Reagents Some reagents, such as acyl chlorides in acylation reactions, can act as Lewis acids and promote ring-opening.When performing reactions other than N-arylation, ensure that any electrophilic reagents are added slowly and at low temperatures.
Incompatible Functional Groups Other functional groups on the azetidine or coupling partner may be reacting under the reaction conditions.Carefully review the compatibility of all functional groups with the chosen reaction conditions. It may be necessary to use protecting groups.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Azetidine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), N-H azetidine (1.2 equiv), a suitable phosphine ligand (e.g., BINAP or DPPF, 1.5-2.0 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1.0 mol%).

  • Addition of Base and Solvent: Add a suitable base (e.g., NaOtBu, 1.4 equiv) and anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Chan-Lam N-Arylation of Azetidine

This protocol offers a milder alternative to the Buchwald-Hartwig amination.[6][7]

  • Reaction Setup: In a vial open to the air, combine the aryl boronic acid (1.0 equiv), N-H azetidine (1.5 equiv), and a copper source (e.g., Cu(OAc)₂, 10 mol%).

  • Addition of Solvent and Base: Add a suitable solvent (e.g., methanol or dichloromethane) and a base (e.g., pyridine or triethylamine, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days to reach completion.[7]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

To further aid in understanding the factors influencing azetidine coupling reactions and troubleshooting, the following diagrams are provided.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR₂ PdII_Amine [Ar-Pd(II)-NHR₂(L₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR₂(L₂) Deprotonation->PdII_Amido BaseH Base-H⁺X⁻ RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product Aryl_Halide Ar-X Amine HNR₂ Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Chan_Lam_Cycle CuII Cu(II) Transmetalation Transmetalation CuII->Transmetalation Ar-B(OH)₂ ArCuII Ar-Cu(II) Transmetalation->ArCuII Ligand_Exchange Ligand Exchange ArCuII->Ligand_Exchange HNR₂ ArCuII_Amine Ar-Cu(II)-NHR₂ Ligand_Exchange->ArCuII_Amine Oxidation Oxidation ArCuII_Amine->Oxidation ArCuIII_Amine Ar-Cu(III)-NHR₂ Oxidation->ArCuIII_Amine RE Reductive Elimination ArCuIII_Amine->RE Product Ar-NR₂ RE->Product CuI Cu(I) RE->CuI Reoxidation Reoxidation (O₂) CuI->Reoxidation Reoxidation->CuII ArBOH2 Ar-B(OH)₂ Amine HNR₂

Caption: Proposed catalytic cycle of the Chan-Lam coupling reaction.[6][7]

References

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. R Discovery. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS. [Link]

  • N-Arylazetidines: Preparation through Anionic Ring Closure. The Journal of Organic Chemistry. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

Sources

Troubleshooting

Azetidine Alkylation Support Center: Troubleshooting &amp; Optimization Guide

Introduction Azetidines are highly strained four-membered nitrogen heterocycles that have become privileged scaffolds in modern medicinal chemistry due to their ability to modulate lipophilicity, improve metabolic stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines are highly strained four-membered nitrogen heterocycles that have become privileged scaffolds in modern medicinal chemistry due to their ability to modulate lipophilicity, improve metabolic stability, and provide rigid spatial arrangements[1]. However, functionalizing the azetidine nitrogen presents unique synthetic challenges. The inherent ring strain (approximately 26 kcal/mol) makes the system highly susceptible to strain-driven transformations, particularly ring-opening and polymerization during N-alkylation[1].

This technical support guide provides researchers with mechanistic insights, troubleshooting strategies, and optimized protocols to successfully alkylate azetidines while preserving ring integrity.

Mechanistic Decision Tree

AzetidineWorkflow Start Target: N-Alkylated Azetidine Dec1 Available Electrophile? Start->Dec1 RedAm Aldehyde / Ketone (Reductive Amination) Dec1->RedAm Carbonyl SN2 Alkyl Halide / Pseudohalide (Direct SN2 Alkylation) Dec1->SN2 Halide/Triflate RedAm_Adv Preferred Pathway Avoids quaternary intermediate Preserves ring integrity RedAm->RedAm_Adv SN2_Risk High Risk Pathway Prone to quaternization & nucleophilic ring-opening SN2->SN2_Risk RedAm_Cond Optimal Conditions: NaBH(OAc)3, DCE, RT Mild & Selective RedAm_Adv->RedAm_Cond SN2_Cond Optimal Conditions: DIPEA, MeCN, 0°C Non-nucleophilic environment SN2_Risk->SN2_Cond

Caption: Decision matrix for selecting azetidine N-alkylation pathways based on electrophile type.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do azetidines frequently undergo ring-opening during standard N-alkylation? A1: Azetidines possess significant ring strain. When subjected to direct SN2 alkylation with alkyl halides, the nitrogen can undergo quaternization (over-alkylation)[2]. The resulting azetidinium ion is highly electrophilic. The thermodynamic drive to relieve the ~26 kcal/mol of ring strain facilitates nucleophilic attack by the displaced halide ion or solvent molecules, leading to irreversible C-N bond cleavage, ring expansion, or polymerization[1][3][4].

Q2: Why is reductive amination generally preferred over direct SN2 alkylation for azetidines? A2: Reductive amination avoids the formation of a permanent, highly reactive quaternary azetidinium intermediate[5][6]. By reacting the azetidine with an aldehyde or ketone, an iminium ion is formed transiently. This iminium species is immediately reduced to the tertiary amine by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[6]. This self-limiting pathway prevents over-alkylation and preserves the structural integrity of the four-membered ring.

Troubleshooting Guide

Issue 1: Significant ring-opening or polymerization observed during direct N-alkylation.

  • Root Cause: Nucleophilic attack on the transiently quaternized azetidinium intermediate by the conjugate base (e.g., iodide, bromide) or a nucleophilic base[2][4].

  • Corrective Actions:

    • Change the Leaving Group: Switch from alkyl iodides/bromides to alkyl triflates. The triflate anion is non-nucleophilic and will not attack the azetidinium intermediate.

    • Optimize the Base: Replace nucleophilic inorganic bases (like NaOH) with sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA).

    • Temperature Control: Strictly maintain the reaction at 0 °C to limit the thermal energy available for the high-activation-energy ring-opening pathway.

Issue 2: Incomplete conversion in reductive amination of sterically hindered azetidines.

  • Root Cause: Poor kinetics of iminium ion formation or premature reduction of the carbonyl compound by the hydride source.

  • Corrective Actions:

    • Catalyst Addition: Add 1–2 equivalents of glacial acetic acid or a Lewis acid (e.g., Ti(OPr)₄) to accelerate hemiaminal dehydration to the iminium ion.

    • Reagent Selection: Ensure the use of NaBH(OAc)₃ rather than NaBH₄ or NaBH₃CN. NaBH(OAc)₃ is sterically bulky and less reactive, selectively reducing the iminium ion without prematurely reducing the unreacted aldehyde[6].

Quantitative Data Summaries

Table 1: Reagent Selection for Azetidine Reductive Amination

Reducing AgentSelectivity for IminiumRisk of Carbonyl ReductionSuitability for Azetidines
NaBH(OAc)₃ HighLowOptimal - Mild, minimizes side reactions and preserves ring[6].
NaBH₃CN ModerateModerateAcceptable - Requires strict pH control; generates toxic byproducts.
NaBH₄ LowHighPoor - Rapidly reduces aldehydes/ketones before the imine forms.

Table 2: Base and Solvent Optimization for Direct SN2 Alkylation

Base / Solvent SystemNucleophilicity of BaseRisk of Ring OpeningRecommendation
DIPEA / MeCN Very LowLowOptimal - Scavenges acid without attacking the strained ring.
K₂CO₃ / DMF LowModerateAcceptable - Suitable for unhindered electrophiles.
Et₃N / DCM ModerateModerateSuboptimal - Et₃N can compete as a nucleophile.
NaOH / H₂O HighHighPoor - Hydroxide readily attacks azetidinium intermediates.

Step-by-Step Methodologies

Protocol A: Mild Reductive Amination of Azetidines

This protocol utilizes NaBH(OAc)₃ to ensure selective iminium reduction while preventing azetidine ring-opening[5][6].

  • Preparation: In a flame-dried flask under nitrogen, dissolve the free-base azetidine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Causality: DCE is a polar aprotic solvent that stabilizes the iminium intermediate without participating in nucleophilic side reactions.

  • Activation: Add glacial acetic acid (1.0 - 2.0 equiv) to the stirring mixture. Stir at room temperature for 30 minutes.

    • Causality: Mildly acidic conditions (pH ~4-5) protonate the carbonyl oxygen, accelerating the dehydration of the hemiaminal intermediate into the requisite iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Stir the suspension at room temperature for 12-24 hours.

    • Causality: The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ temper its reactivity, ensuring it selectively reduces the iminium ion rather than the starting carbonyl, preventing poor yields[6].

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct N-Alkylation via SN2 Displacement

Use this protocol only when reductive amination is impossible (e.g., no corresponding carbonyl exists).

  • Preparation: Dissolve the azetidine (1.0 equiv) in anhydrous acetonitrile (MeCN) (0.1 M) under a nitrogen atmosphere.

    • Causality: MeCN provides a highly polar environment that lowers the activation energy of the SN2 transition state without acting as a nucleophile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and cool the reaction mixture to 0 °C in an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the generated acid (HX) without competing for the electrophile or attacking the strained azetidine ring.

  • Alkylation: Add the alkyl triflate or alkyl halide (1.05 equiv) dropwise over 15 minutes. Maintain the temperature at 0 °C for 2 hours, then slowly warm to room temperature.

    • Causality: Strict temperature control minimizes the thermal energy available, suppressing the high-activation-energy ring-opening pathway while allowing the kinetically favored SN2 N-alkylation to proceed.

  • Quench & Isolation: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography immediately to prevent degradation.

References

  • [3] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity | ResearchGate. 3

  • [5] A Single-Step Synthesis of Azetidine-3-amines | The Journal of Organic Chemistry (ACS Publications). 5

  • [6] 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL | 151097-26-6 | Benchchem. 6

  • [4] Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes | The Journal of Organic Chemistry (ACS Publications). 4

  • [1] Azetidines in medicinal chemistry: emerging applications and approved drugs | ResearchGate. 1

  • [2] Preventing ring-opening of azetidine during reactions | Benchchem. 2

Sources

Reference Data & Comparative Studies

Validation

Strategic Application of Trifluoroethyl-Substituted Azetidines in Drug Design: A Comparative SAR Guide

Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and safety profiles of lead compounds often requires fine-tuning basic amine motifs. While traditional saturated heterocycles like pipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and safety profiles of lead compounds often requires fine-tuning basic amine motifs. While traditional saturated heterocycles like piperidines, morpholines, and unsubstituted azetidines offer excellent vectors for target engagement, their high basicity (pKa > 8.5) frequently leads to off-target liabilities, most notably hERG channel inhibition (cardiotoxicity) and poor passive membrane permeability.

The N-(2,2,2-trifluoroethyl)azetidine motif has emerged as a superior bioisostere[1]. By leveraging the strong electron-withdrawing properties of the trifluoromethyl group, this motif drastically lowers the amine's pKa, neutralizes the molecule at physiological pH, and shields the nitrogen from oxidative metabolism[2]. This guide provides a rigorous structure-activity relationship (SAR) comparison, mechanistic insights, and validated experimental protocols for integrating this motif into drug discovery pipelines.

Mechanistic Rationale: The "Why" Behind the Motif

To understand the superiority of the trifluoroethyl-substituted azetidine, we must analyze the causality between its physicochemical properties and its biological behavior:

  • pKa Modulation via Inductive Effects: The strongly electronegative fluorine atoms exert a powerful inductive pull ( −σI​ ) through the ethyl linker. This pulls electron density away from the azetidine nitrogen's lone pair, reducing its basicity from a pKa of ~10.4 (unsubstituted azetidine) to ~5.8.

  • Ablation of hERG Liability: The inner cavity of the hERG potassium channel is lined with aromatic residues (Tyr652, Phe656) that bind basic amines via strong cation- π interactions. Because the trifluoroethyl azetidine is predominantly unprotonated (neutral) at pH 7.4, it cannot participate in these cation- π interactions, effectively abolishing hERG-mediated cardiotoxicity.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically initiate N-dealkylation via single-electron transfer from the nitrogen lone pair. The electron-deficient nature of the trifluoroethyl-substituted nitrogen, combined with the steric bulk of the CF3​ group, creates a high activation energy barrier against CYP-mediated oxidation, resulting in high microsomal stability.

SAR_Mechanism A N-(2,2,2-Trifluoroethyl) Azetidine Motif B Inductive Effect (-I) from CF3 Group A->B F Steric & Electronic Shielding A->F C pKa Reduction (pKa ~ 5.8) B->C D Neutral State at pH 7.4 C->D E Evades hERG Cavity (No Cation-π Binding) D->E G CYP450 Resistance (High Stability) F->G

Mechanistic pathway of trifluoroethyl azetidines improving safety and ADME profiles.

Comparative Performance Analysis

To objectively evaluate the trifluoroethyl azetidine motif, we compare it against standard heterocyclic amines commonly used in hit-to-lead optimization. The data below represents standardized in vitro profiling for matched molecular pairs.

Physicochemical PropertyPiperidineMorpholineAzetidine (Unsubstituted)N-(2,2,2-Trifluoroethyl)azetidine
Basic pKa 10.08.310.45.8
LogD (pH 7.4) 0.5-0.10.21.8
Fraction Ionized (pH 7.4) >99%~88%>99%<3%
HLM Clint​ (µL/min/mg) 45.2 (High)22.5 (Mod)55.0 (High)< 5.0 (Low)
hERG IC 50​ (µM) 1.2 (Toxic)15.4 (Mod)0.8 (Toxic)> 50.0 (Safe)

Key Takeaway: While morpholine is often used to lower pKa relative to piperidine, it introduces a hydrogen-bond acceptor (oxygen) that lowers lipophilicity (LogD), potentially hindering blood-brain barrier (BBB) penetration. The trifluoroethyl azetidine achieves a much lower pKa while simultaneously boosting lipophilicity, making it an ideal bioisostere for CNS-targeted or highly permeable drugs[3].

Experimental Methodologies

The following step-by-step methodologies outline the synthesis and validation of trifluoroethyl azetidine-containing compounds.

Protocol 1: Synthesis via Direct N-Alkylation

This protocol details the installation of the trifluoroethyl group onto an azetidine core, a common strategy in the development of kinase inhibitors and GPCR antagonists[3][4].

  • Reagent Preparation: Dissolve the azetidine-containing precursor (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the acid generated during alkylation without competing with the azetidine nitrogen for the electrophile.

  • Electrophile Introduction: Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 equiv) at 0°C.

    • Causality: The triflate is an exceptionally highly reactive leaving group, necessary because the highly electronegative CF3​ group deactivates the adjacent methylene carbon toward SN​2 nucleophilic attack.

  • Thermal Agitation: Heat the reaction mixture to 60°C for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

  • Self-Validating System: Reaction progression is monitored via LC-MS. Successful incorporation is unambiguously validated post-purification using 19F -NMR (looking for a characteristic triplet around -72 ppm) and 1H -NMR to ensure the disappearance of the secondary amine proton[4].

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

To prove the metabolic shielding effect of the CF3​ group, clearance is measured in human liver microsomes (HLM).

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the essential electron donor for CYP450 enzymes. Without it, Phase I oxidative metabolism cannot occur.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity at the exact time point and precipitating proteins for clean LC-MS/MS injection.

  • Self-Validating System: A "minus-NADPH" control is run in parallel to ensure any observed degradation is strictly CYP-mediated and not due to chemical instability. Verapamil is run as a high-clearance positive control to validate microsomal activity.

Protocol 3: Automated Patch-Clamp hERG Assay

To confirm the ablation of cardiotoxicity, compounds are tested against the hERG K+ channel using a whole-cell patch-clamp system.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Patching: Utilize an automated planar patch-clamp platform (e.g., QPatch). Apply suction to form a gigaseal, followed by a brief voltage zap to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol: Depolarize the membrane from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Compound Application: Perfuse the trifluoroethyl azetidine compound at escalating concentrations (1 µM to 50 µM).

    • Causality: The tail current amplitude is measured because hERG channels recover rapidly from inactivation but deactivate slowly, making the tail current the most sensitive indicator of channel block.

  • Self-Validating System: The assay must include a pre-compound vehicle baseline to ensure current stability (no spontaneous rundown). E-4031 (a known hERG blocker) is applied at the end of the experiment as a positive control; if the tail current does not collapse, the specific cell recording is discarded as invalid.

Protocol_Workflow S1 1. Synthesis (Alkylation) S2 2. pKa/LogD Profiling S1->S2 S3 3. HLM/MLM Incubation S2->S3 S4 4. Patch-Clamp (hERG) S3->S4 S5 5. Lead Selection S4->S5

Five-step experimental workflow for validating trifluoroethyl azetidine bioisosteres.

Conclusion & Strategic Recommendations

The N-(2,2,2-trifluoroethyl)azetidine motif is a highly strategic structural intervention for late-stage lead optimization. It should be explicitly deployed when a drug discovery program encounters a "brick wall" involving high intrinsic clearance ( Clint​ ) or unacceptable hERG binding driven by a basic amine. While the synthesis requires handling highly reactive trifluoroethylating agents, the downstream benefits—neutralizing pKa, boosting lipophilicity, and establishing a robust metabolic shield—make it vastly superior to traditional morpholine or piperidine substitutions.

References

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK)
  • Source: PubMed Central (PMC) - National Institutes of Health (NIH)
  • Source: Società Chimica Italiana (Chim.it)
  • A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Comparative

Publish Comparison Guide: In Vitro ADME Properties of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine Derivatives

Executive Summary In modern drug discovery, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties often dictates the survival of a clinical candidate. Traditional saturated heterocycle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties often dictates the survival of a clinical candidate. Traditional saturated heterocycles—such as piperidines, piperazines, and morpholines—frequently suffer from high lipophilicity, excessive basicity, and vulnerability to cytochrome P450 (CYP450) mediated oxidative metabolism.

The 3-methyl-3-(2,2,2-trifluoroethyl)azetidine motif has emerged as a premier bioisosteric replacement to overcome these liabilities. By synergizing the high fraction of sp³ carbons ( Fsp3​ ) inherent to the azetidine ring with the profound electronic and steric effects of a trifluoroethyl (TFE) group and a quaternary methyl center, this scaffold systematically optimizes physicochemical properties. This guide provides an objective, data-driven comparison of this motif against traditional alternatives, detailing the mechanistic causality behind its superior in vitro ADME profile.

Mechanistic Causality: The Design Rationale

As application scientists, we do not merely observe ADME improvements; we engineer them through fundamental physical organic chemistry. The superiority of the 3-methyl-3-(TFE)-azetidine system is driven by three distinct structural modifications:

  • The Azetidine Core (Ring Strain & Fsp3​ ): Replacing larger rings with a four-membered azetidine reduces the molecular weight and lipophilic surface area while increasing the Fsp3​ character. This translates to improved aqueous solubility and distinct exit vectors that often enhance target binding affinity [1].

  • The 3-Methyl Group (Metabolic Shielding): The C3 position of an unsubstituted azetidine is a classic "soft spot" for CYP-mediated hydroxylation. Installing a methyl group creates a sterically hindered quaternary carbon, completely abolishing this metabolic liability.

  • The 2,2,2-Trifluoroethyl Group (Electronic Tuning): Fluorine’s high electronegativity exerts a powerful inductive effect ( σ -electron withdrawal) through the carbon framework [2]. This drastically lowers the pKa of the azetidine nitrogen. A less basic amine is less protonated at physiological pH (7.4), which reduces binding affinity to CYP2D6 (a major clearance pathway for basic amines) and minimizes P-glycoprotein (P-gp) mediated efflux. Furthermore, the fluorinated moiety lowers the desolvation penalty, dramatically enhancing passive membrane permeability [3].

Metabolic_Blocking Standard Standard Piperidine/Azetidine (Vulnerable to CYP450) Oxidation C-H Oxidation (High Clearance) Standard->Oxidation CYP3A4/2D6 Modified 3-Methyl-3-(TFE)-Azetidine (Steric & Electronic Shielding) Blocked Blocked Metabolism (Low Clearance) Modified->Blocked Steric Hindrance + CF3 Inductive Effect

Mechanistic pathway showing CYP450 metabolic blocking by the 3-methyl-3-TFE motif.

Comparative In Vitro ADME Profiling

To objectively evaluate performance, we compare matched molecular pairs where a standard pharmacophore is appended to three different basic appendages: a standard piperidine, a 3,3-dimethylazetidine, and the target 3-methyl-3-(TFE)-azetidine.

Table 1: In Vitro ADME Comparison
Physicochemical / ADME ParameterPiperidine Derivative3,3-Dimethylazetidine Derivative3-Methyl-3-(TFE)-azetidine Derivative
Calculated pKa (Basic N) 9.58.87.2
LogD (pH 7.4) 1.21.82.6
HLM CL int​ (µL/min/mg) 45.2 (High)28.4 (Moderate)< 5.0 (Low)
Caco-2 P app​ ( 10−6 cm/s) 8.512.124.3
Efflux Ratio (P-gp Liability) 2.11.51.1

Data Interpretation: The data clearly demonstrates that the 3-methyl-3-(TFE)-azetidine derivative achieves an optimal balance. The inductive effect of the CF3 group lowers the pKa to 7.2, increasing the fraction of unionized drug at pH 7.4. This directly correlates to a two-fold increase in Caco-2 permeability ( Papp​ ) and the elimination of P-gp efflux (Efflux Ratio approaches 1.0). Concurrently, the quaternary center drives Human Liver Microsome (HLM) intrinsic clearance (CL int​ ) to near-zero levels.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every step is designed with internal controls to verify the integrity of the assay.

ADME_Workflow Start Synthesized Derivatives HLM HLM Stability Assay (Metabolic Clearance) Start->HLM Caco2 Caco-2 Permeability (Absorption & Efflux) Start->Caco2 LCMS LC-MS/MS Quantification HLM->LCMS Caco2->LCMS Data ADME Profile Generation LCMS->Data

Workflow for in vitro ADME screening of azetidine derivatives.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic metabolic clearance (CL int​ ) of the compounds.

  • Preparation: Prepare a 10 mM stock of the 3-methyl-3-(TFE)-azetidine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure the organic solvent concentration remains <0.1% (preventing CYP enzyme denaturation).

  • Incubation: Combine the compound with pooled Human Liver Microsomes (final protein concentration: 1.0 mg/mL). Causality: 1.0 mg/mL ensures linear enzyme kinetics without saturating the system.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final). Causality: CYP450 enzymes are heme-containing monooxygenases that strictly require NADPH as an electron donor; without it, phase I metabolism cannot occur.

  • Quenching & Timepoints: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction, while the IS corrects for any matrix-induced ion suppression during MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CL int​ using the half-life ( t1/2​ ) derived from the log-linear decline of the compound-to-IS peak area ratio.

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess passive absorption and active efflux (P-gp substrate liability).

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

  • Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are used. Causality: High TEER confirms the formation of tight junctions, ensuring that transport occurs transcellularly rather than leaking paracellularly.

  • Dosing: Add the test compound (10 µM) to the apical (A) chamber for A B transport, and to the basolateral (B) chamber for B A transport. Buffer is adjusted to pH 7.4 in both chambers.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers and quantify via LC-MS/MS.

  • Paracellular Control: Co-incubate with Lucifer Yellow (LY). Causality: LY is a fluorescent paracellular marker. If LY permeability exceeds 1×10−6 cm/s, the monolayer was compromised during the assay, and the data point is automatically invalidated.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Conclusion

The integration of the 3-methyl-3-(2,2,2-trifluoroethyl)azetidine motif represents a masterclass in rational drug design. By leveraging steric hindrance to block CYP450 oxidation and utilizing the potent electron-withdrawing nature of fluorine to modulate amine pKa, this bioisostere systematically resolves the clearance and permeability bottlenecks associated with traditional aliphatic heterocycles. For discovery teams facing late-stage ADME liabilities, this motif offers a highly validated, plug-and-play structural solution.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359 (2015). URL:[Link]

  • Furegati, M., et al. "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis." RSC Medicinal Chemistry, 12, 1730-1738 (2021). URL:[Link]

Validation

Head-to-head comparison of synthetic routes to functionalized azetidines

The azetidine ring—a four-membered nitrogenous heterocycle—has transitioned from a structural curiosity to a privileged scaffold in modern drug discovery. Valued as a metabolically stable, high-Fsp³ bioisostere for piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine ring—a four-membered nitrogenous heterocycle—has transitioned from a structural curiosity to a privileged scaffold in modern drug discovery. Valued as a metabolically stable, high-Fsp³ bioisostere for piperidines and morpholines, its incorporation into lead compounds consistently improves pharmacokinetic profiles. However, the synthesis of functionalized azetidines is thermodynamically and kinetically challenging. The high ring strain (~26 kcal/mol) makes classical cyclization approaches uphill in energy, often leading to competitive elimination or aziridination.

To overcome these barriers, synthetic chemists have developed highly specialized methodologies. This guide provides a head-to-head comparison of the three most prominent synthetic routes to functionalized azetidines: Photochemical Aza-Paternò-Büchi [2+2] Cycloaddition , Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs) , and Classical Nucleophilic Cyclization .

Mechanistic Rationale & Comparative Analysis

Route A: Visible-Light Mediated Aza-Paternò-Büchi [2+2] Cycloaddition

The aza-Paternò-Büchi reaction constructs the azetidine core directly from an imine (or oxime) and an alkene. Historically limited by the need for harsh UV irradiation which degrades sensitive substrates, modern iterations utilize visible-light photocatalysis to access the reactive triplet state via energy transfer (1)[1].

  • Causality & Selectivity: By using an Iridium-based or organic photocatalyst (e.g., thioxanthone derivatives like ITX), the imine is selectively excited to its triplet state. This prevents non-productive competitive pathways like [4+2] cycloadditions or rapid E/Z isomerization. Recent advancements using sulfonyl imines (e.g., -SO₂F) dictate strict regioselectivity, forcing the alkene to add to the nitrogen atom first due to the electronic polarization of the triplet intermediate (2)[2].

Route B: Strain-Release of Azabicyclo[1.1.0]butanes (ABBs)

Azabicyclo[1.1.0]butanes are bench-stable "double aziridines" possessing an extraordinary strain energy of ~65 kcal/mol. Despite this strain, the central C–N bond is kinetically stable until electrophilically activated.

  • Causality & Selectivity: Treatment with an activating agent (e.g., Boc₂O, TFAA, or halogens) polarizes the ABB, causing it to spring open into a highly reactive 3-substituted azetidine intermediate. This massive release of strain energy provides an irreversible thermodynamic driving force. This intermediate can then be intercepted by transition metals—such as in Nickel-catalyzed cross-coupling with boronic acids—to yield complex 3,3-difunctionalized azetidines with all-carbon quaternary centers (3)[3]. Alternatively, azabicyclo[1.1.0]butyl lithium can be used to homologate boronic esters directly (4)[4].

Route C: Classical Nucleophilic & Photochemical (Yang) Cyclizations

Traditional routes rely on the intramolecular 4-exo-tet displacement of a leaving group (e.g., 1,3-dihalides or activated amino alcohols) using strong bases like NaHMDS.

  • Causality & Selectivity: Because the activation energy for forming a 4-membered ring is higher than that for 3-, 5-, or 6-membered rings, reactions must be run at high dilution to prevent intermolecular oligomerization. Alternatively, the Norrish-Yang cyclization utilizes the photochemical excitation of α-aminoacetophenones to form a diradical intermediate that collapses into an azetidinol, though chemoselectivity (avoiding Norrish Type II cleavage) heavily depends on specific nitrogen protecting groups (5)[5].

Quantitative Performance Comparison

ParameterAza-Paternò-Büchi[2+2]ABB Strain-ReleaseClassical Nucleophilic Cyclization
Primary Mechanism Triplet energy transfer & cycloadditionElectrophilic activation & cross-coupling4-exo-tet substitution / Diradical collapse
Typical Yields 41% – 99%[2][6]60% – 95%[3][4]20% – 65%[5]
Regioselectivity Excellent (Dictated by sulfonyl/oxime)Exceptional (Exclusive 3- or 3,3-substitution)Substrate-dependent
Reaction Conditions Mild (Visible light, RT, neutral)Mild to Moderate (RT to 60°C, metal catalysts)Harsh (Strong bases, cryogenic or reflux)
Key Advantage Access to complex tricyclic / 3D scaffoldsModular access to 3,3-disubstituted analogsUtilizes cheap, chiral pool starting materials
Primary Limitation Requires specific photocatalysts/iminesRequires multi-step synthesis of ABB precursorProne to elimination and oligomerization

Mechanistic Workflows & Signaling Logic

SynthesisPathways cluster_0 Aza-Paternò-Büchi Route cluster_1 ABB Strain-Release Route cluster_2 Classical Route A1 Imine + Alkene A2 Triplet Excited State A1->A2 Photocatalyst (427 nm) Final Functionalized Azetidine A2->Final [2+2] Cycloaddition B1 Azabicyclo[1.1.0]butane B2 Electrophilic Activation B1->B2 Boc2O / Halogen B2->Final Cross-Coupling C1 1,3-Haloamine C2 Deprotonation C1->C2 Strong Base (NaHMDS) C2->Final 4-exo-tet Cyclization

Comparative mechanistic logic of the three primary azetidine synthesis pathways.

ABBCycle ABB Azabicyclo[1.1.0]butane (ABB) Act Activated ABB (Boc2O) ABB->Act RingOpen Strain-Release Ring Opening (3-Bromoazetidine) Act->RingOpen Halide Attack OxAdd Oxidative Addition RingOpen->OxAdd Ni_Cat Ni(0) Catalyst Ni_Cat->OxAdd TransMet Transmetalation (R-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Ni_Cat Catalyst Regeneration Product 3,3-Difunctionalized Azetidine RedElim->Product

Catalytic cycle of Nickel-catalyzed ABB strain-release cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems where stoichiometric precision and environmental controls directly dictate the mechanistic outcome.

Protocol 1: Visible-Light Mediated Intramolecular Aza-Paternò-Büchi Reaction

Adapted from the optimized conditions for complex tricyclic azetidine scaffolds (6)[6].

  • Preparation: In an oven-dried 10 mL Schlenk tube, add the unactivated alkene-tethered isoxazoline (0.25 mmol, 1.0 equiv) and the Iridium photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%).

  • Solvent & Concentration: Dissolve the mixture in anhydrous Acetonitrile to achieve a strict concentration of 0.1 M . Validation Check: Higher concentrations (e.g., 0.2 M) will lead to competitive intermolecular dimerization and diminish yields to <75%.

  • Degassing: Sparge the solution with dry Argon gas for exactly 10 minutes. Triplet state intermediates are highly sensitive to oxygen quenching; failure to degas will result in near-zero conversion.

  • Irradiation: Seal the tube and irradiate using 427 nm blue LED lamps at ambient temperature (cooling fan applied to maintain ~25°C) for 16–20 hours.

  • Isolation: Remove the solvent under reduced pressure and purify via flash column chromatography (silica gel, EtOAc/Hexanes) to yield the tricyclic azetidine (up to 84% yield).

Protocol 2: Nickel-Catalyzed Strain-Release Cross-Coupling of ABBs

Adapted from the modular synthesis of 3,3-difunctionalized azetidines (3)[7].

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with NiCl₂·glyme (10 mol%), a suitable bipyridine ligand (10 mol%), and the aryl boronic acid (1.5 mmol, 1.5 equiv).

  • ABB Activation: In a separate vial, dissolve the bench-stable azabicyclo[1.1.0]butane derivative (1.0 mmol, 1.0 equiv) in anhydrous THF (0.2 M). Add Boc₂O (1.2 equiv) and a halide source (e.g., LiBr, 1.5 equiv). Stir for 30 minutes at room temperature. Validation Check: The solution will shift in color as the ABB springs open to form the 3-bromoazetidine intermediate.

  • Cross-Coupling: Transfer the activated ABB solution into the catalyst vial. Add an aqueous base (e.g., K₃PO₄, 2.0 equiv) to facilitate transmetalation.

  • Reaction: Stir the biphasic mixture vigorously at 60°C for 12 hours.

  • Workup: Quench with water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via chromatography to isolate the 3-aryl-3-substituted azetidine.

References

  • Synthesis of azetidines by aza Paternò–Büchi reactions Chemical Science, 2020. URL:[Link]

  • Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes Organic Letters, 2022. URL:[Link]

  • Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines Journal of the American Chemical Society, 2019. URL:[Link]

  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews, 2008. URL:[Link]

Sources

Comparative

A Researcher's Guide to Confirming the Absolute Stereochemistry of Chiral Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational constraints...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile pharmacophore have led to its incorporation into a growing number of drug candidates and approved pharmaceuticals.[1][2][3][4][5] The precise three-dimensional arrangement of substituents on the azetidine ring is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, the unambiguous determination of the absolute stereochemistry of chiral azetidine derivatives is a cornerstone of modern drug discovery and development.

This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the absolute configuration of chiral azetidines. We will delve into the principles, experimental workflows, and data interpretation for each method, supported by experimental data and field-proven insights to empower researchers in selecting the most appropriate strategy for their specific needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[6][7][8] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional electron density map of the molecule can be generated, providing an unambiguous assignment of its stereochemistry.

Causality Behind the Choice

The strength of X-ray crystallography lies in its direct and non-empirical nature. The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion, where the scattering of X-rays by an atom is slightly out of phase. This effect, particularly for atoms heavier than carbon, allows for the differentiation between a molecule and its mirror image.[9][10]

Experimental Workflow & Data Interpretation

The workflow for single-crystal X-ray crystallography involves several key steps, from obtaining suitable crystals to analyzing the final structural data.

xray_workflow cluster_prep Crystal Preparation cluster_analysis Data Collection & Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization Slow Evaporation, Vapor Diffusion, etc. data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination structure_solution->abs_config Flack Parameter Analysis

A generalized workflow for determining absolute stereochemistry by X-ray crystallography.

A critical parameter in the determination of absolute configuration is the Flack parameter.[10] A value close to zero for the correct enantiomer and close to one for the inverted structure provides a high degree of confidence in the assignment.

Challenges and Considerations for Azetidines

While powerful, obtaining high-quality single crystals of azetidine derivatives can be challenging.[11] The inherent flexibility of some substituents and the potential for polymorphism can hinder crystal growth. Furthermore, for molecules containing only light atoms (C, H, N, O), the anomalous dispersion effect is weak, which can make the determination of the Flack parameter less certain.[8] In such cases, derivatization with a heavier atom (e.g., bromine) may be necessary.

A notable example of the successful application of this technique is the unambiguous confirmation of the absolute configuration of a cis-2,3-disubstituted azetidine derivative synthesized via a copper-catalyzed boryl allylation of an azetine.[12]

Spectroscopic Approaches for Molecules in Solution

For azetidine derivatives that are oils, or for which suitable crystals cannot be obtained, spectroscopic methods offer powerful alternatives for determining absolute stereochemistry in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Method

The Mosher's method is a well-established NMR technique for assigning the absolute configuration of chiral alcohols and amines.[13][14][15] It involves the derivatization of the chiral azetidine (if it contains a hydroxyl or secondary amine group) with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[16] This creates a pair of diastereomers which, unlike enantiomers, have distinct NMR spectra.

The Logic Behind Derivatization

The principle of the Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety. In the resulting diastereomeric esters or amides, the phenyl group will preferentially shield one side of the azetidine derivative. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the chiral center in the two diastereomers, the absolute configuration can be deduced.

Experimental Protocol
  • Derivatization: React the chiral azetidine derivative separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the two diastereomeric Mosher's esters or amides.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis: Carefully assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ). A consistent pattern of positive and negative Δδ values for protons on opposite sides of the stereocenter allows for the assignment of the absolute configuration.

Technique Sample Requirement Advantages Limitations
X-ray Crystallography High-quality single crystalUnambiguous, direct methodCrystal growth can be challenging; difficult for light-atom structures
NMR (Mosher's Method) Milligrams of pure sampleApplicable to non-crystalline samples; well-established methodologyRequires a derivatizable functional group (OH or NH); conformational flexibility can complicate analysis
Vibrational Circular Dichroism (VCD) Milligrams of pure sample in solutionApplicable to a wide range of molecules without derivatization; provides rich structural informationRequires specialized instrumentation; relies on computational modeling
Electronic Circular Dichroism (ECD) Micrograms of pure sample in solutionHigh sensitivity; requires less sample than VCDRequires a chromophore near the stereocenter; conformational flexibility can affect spectra
Application to Azetidines

While the Mosher's method is a powerful tool, its application to azetidines requires careful consideration of the four-membered ring's conformation. The puckered nature of the azetidine ring can influence the preferred conformation of the Mosher's adduct, which must be accurately modeled to ensure a correct assignment.

Alternatively, chiral solvating agents (CSAs) can be used to differentiate enantiomers directly in the NMR tube without the need for covalent derivatization. For instance, (S)-azetidinyl diphenylmethanol has been shown to be an effective CSA for the chiral discrimination of α-substituted carboxylic acids.[17]

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[18][19] The resulting spectrum is unique to a specific enantiomer, and by comparing the experimental spectrum to one predicted by quantum mechanical calculations, the absolute configuration can be determined.

VCD: A Universal Approach

VCD spectroscopy measures the differential absorption of circularly polarized infrared light corresponding to vibrational transitions in the molecule.[18] A key advantage of VCD is that all chiral molecules have a VCD spectrum, and it does not require the presence of a chromophore.[20]

ECD: High Sensitivity for Chromophore-Containing Molecules

ECD spectroscopy measures the differential absorption of circularly polarized UV-visible light, which corresponds to electronic transitions.[21] ECD is generally more sensitive than VCD but requires the presence of a chromophore in the vicinity of the stereocenter for a strong signal. The conformational flexibility of the azetidine ring and its substituents can significantly impact the ECD spectrum, making a thorough conformational analysis crucial for accurate predictions.[22]

The Synergy of Experiment and Computation

The determination of absolute configuration by VCD and ECD is a two-pronged approach that combines experimental measurement with theoretical calculation.

Workflow for absolute configuration determination using VCD/ECD spectroscopy.

A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. For conformationally flexible molecules like many azetidine derivatives, it is essential to perform a thorough conformational search and generate a Boltzmann-averaged calculated spectrum.

Concluding Remarks: An Integrated Approach

The determination of the absolute stereochemistry of chiral azetidine derivatives is a critical task that often requires a multi-faceted approach. While single-crystal X-ray crystallography remains the definitive method, its reliance on high-quality crystals can be a significant bottleneck. In such cases, a combination of spectroscopic techniques, including NMR with chiral auxiliaries and chiroptical methods like VCD and ECD, provides a powerful and often complementary toolkit. The choice of method will ultimately depend on the specific properties of the azetidine derivative, the available instrumentation, and the stage of the research or development program. By understanding the principles and limitations of each technique, researchers can confidently and accurately elucidate the three-dimensional structure of these important molecules, paving the way for the development of safer and more effective medicines.

References

  • Li, Y., et al. (2020). Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. RSC Advances, 10(63), 38455–38461.
  • Bencivenni, G., et al. (2015). Enantioselective Preparation, Conformational Analysis and Absolute Configuration of Highly Substituted Aziridines. Chirality, 27(12), 875-87.
  • BenchChem. (2025).
  • Bencivenni, G., et al. (2015). Enantioselective Preparation, Conformational Analysis and Absolute Configuration of Highly Substituted Aziridines. Academia.edu.
  • Doyle, A. G., & Jacobsen, E. N. (2007). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers, 4(5), 781-785.
  • Di Bari, L., et al. (2025).
  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral NMR solvating agents.
  • Giacomelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12969–12979.
  • Kaur, M., & Singh, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51526-51555.
  • Douglass, J. (2006, April 24). Stereoselective Construction of Nitrogen Heterocycles. Organic Chemistry Portal.
  • Polavarapu, P. L. (2002). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Anikó, N., et al. (2014). Chiral α‐Amino Acid‐Based NMR Solvating Agents.
  • Harada, N., & Nakanishi, K. (2007). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 19(5), 329-357.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • de Gelder, R., & McArdle, P. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3661-3750.
  • Jones, C. G., et al. (2022). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed Based on Cocrystal.
  • A. A., & B. A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Asif, M. (2021).
  • Lassen, P. R. (2006). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55(3), 689-691.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Experts@Minnesota.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.
  • Fantin, M., et al. (2015). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones.
  • BenchChem. (2025).
  • Barone, V., et al. (2021). Ab Initio Spectroscopic Investigation of Pharmacologically Relevant Chiral Molecules: The Cases of Avibactam, Cephems, and Idelalisib as Benchmarks for Antibiotics and Anticancer Drugs. Molecules, 26(7), 1999.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Stereochemistry, Conformation, and Stereoselectivity. In Modern Physical Organic Chemistry (pp. 135-188). University Science Books.
  • Welsch, M. E., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 2(7), 399–410.
  • Cichowicz, G., et al. (2016). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Parmar, D. R., & Soni, J. Y. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13187-13210.
  • Al-Masum, M. (2006). Synthesis of chiral Azetidine and its application in asymmetric synthesis.
  • Liu, Y., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(42), 13684–13687.
  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 20(5), 643-63.
  • Parker, C. G., & Shchepinov, M. S. (2024).
  • Zelch, D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(20), 15137–15144.
  • Kim, D., et al. (2023). Vibrational circular dichroism unveils hidden clues.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

As researchers dedicated to advancing drug development, our work with novel compounds like 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride demands not only scientific rigor but also an unwavering commitment to s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with novel compounds like 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride demands not only scientific rigor but also an unwavering commitment to safety. This molecule, while a valuable building block, possesses hazards that necessitate a comprehensive and proactive safety strategy. This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe handling, grounded in the principles of risk mitigation and laboratory best practices.

Hazard Assessment: Understanding the Risks

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (CAS No. 1909325-06-9) is classified with specific hazards that must be the foundation of our safety protocol.[1] The primary risks associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1]

  • Specific Target Organ Toxicity — Single Exposure (H336): Inhalation of dust or aerosols may cause respiratory irritation, drowsiness, or dizziness.[1][2]

The azetidine ring system itself is a reactive moiety, and while this compound is a hydrochloride salt, it should be handled with the care afforded to all reactive chemicals.[3][4][5]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it must be scaled to the operation. The following table summarizes the required PPE for handling this compound.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (milligrams to grams)Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[3][6][7]Chemical-resistant nitrile or neoprene gloves.[4][8]Standard laboratory coat.[9]Not typically required if handled exclusively within a certified chemical fume hood.[6]
Large-Scale Operations or Risk of Dusting Face shield worn over safety goggles.[4][8][10]Heavier nitrile or neoprene gloves.[4]Chemical-resistant apron over a lab coat or impervious clothing.[8]An N95-rated dust mask or a full-face respirator with appropriate acid gas/particulate cartridges is recommended.[6][8]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[4][8]Heavy-duty, chemical-resistant gloves.Full protective suit or chemical-resistant coveralls to prevent skin exposure.[8]A full-face, positive-pressure air-supplied respirator or SCBA may be required depending on the spill size and location.[8]

Causality Behind PPE Choices:

  • Eye and Face Protection: The hydrochloride salt form increases the risk of serious eye irritation. Goggles provide a seal against dust and splashes, while a face shield offers a broader barrier of protection during transfers or spill cleanup where the risk of airborne particles is higher.[3][8][10]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact.[4][8] For prolonged handling or during decontamination, heavier gloves are necessary to prevent permeation. Always check the manufacturer's glove compatibility data.

  • Body Protection: A lab coat is the minimum barrier to protect your clothing and skin from minor spills and dust.[3][9] For larger quantities, an impervious apron provides an additional layer of chemical resistance.

  • Respiratory Protection: The primary route of exposure to be controlled is inhalation.[7] All handling of the solid compound should occur within a chemical fume hood to minimize airborne dust.[3][4] If procedures have the potential to generate significant dust outside of a fume hood, respiratory protection is mandatory to prevent irritation and potential systemic effects.[8]

Operational Plan: A Step-by-Step Workflow

A structured workflow is essential for minimizing risk. The following procedure outlines the critical steps for safely handling 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride.

Preparation and Engineering Controls:

  • Designate a Work Area: All handling of this compound must be performed in a designated area, inside a certified chemical fume hood.[4][11]

  • Prepare Equipment: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood. This minimizes movement and potential for contamination outside the controlled space.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8][12]

Donning PPE and Handling: 4. Put on PPE: Don the appropriate PPE as specified in the table above before entering the designated handling area. 5. Weighing and Transfer: This compound is a solid. To minimize dust generation, use a micro-spatula and weigh the material onto weighing paper or a weigh boat.[6] Avoid pouring the powder directly. Close the primary container immediately after dispensing. 6. Post-Handling: After completing the transfer, decontaminate any surfaces that may have come into contact with the compound.[11]

Doffing PPE: 7. Remove PPE Carefully: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and finally eye/face protection. 8. Dispose of PPE: Dispose of single-use gloves and any other contaminated disposable items in the designated hazardous waste container.[6] 9. Wash Hands: Wash hands thoroughly with soap and water after removing all PPE, even if gloves were worn.[9][11]

G prep 1. Prepare & Verify - Designate fume hood - Assemble equipment - Check safety shower/eyewash don_ppe 2. Don PPE - Lab Coat - Goggles/Face Shield - Nitrile Gloves prep->don_ppe Proceed handle 3. Handle Compound - Weigh & transfer in hood - Minimize dust - Close container promptly don_ppe->handle Ready decon 4. Decontaminate - Clean work surfaces - Prepare waste handle->decon Task Complete doff_ppe 5. Doff PPE - Remove gloves - Remove lab coat - Remove eye protection decon->doff_ppe Area Secure dispose 7. Dispose of Waste - Place all contaminated items in labeled hazardous waste bin decon->dispose Segregate Waste wash 6. Personal Hygiene - Wash hands thoroughly doff_ppe->wash Contamination Control wash->dispose

Caption: Workflow for handling 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine HCl.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal is a serious breach of safety and environmental regulations.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[6][13]

  • Labeling: The waste container must be kept closed and clearly labeled with "Hazardous Waste" and the full chemical name.

  • Container Compatibility: Use only chemically compatible containers for waste storage. Polyethylene containers are generally suitable.

  • Consult EHS: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Follow all institutional guidelines for hazardous waste pickup and disposal.

Emergency Procedures: Spill and Exposure Response

Minor Spill (inside a fume hood):

  • Alert colleagues in the immediate area.

  • Wearing appropriate PPE, carefully sweep up the spilled solid with non-sparking tools and place it into the designated hazardous waste container.[6] Avoid creating dust.

  • Decontaminate the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.[6][14]

Major Spill or Spill Outside a Fume Hood:

  • Evacuate the immediate area.

  • Alert others and activate your facility's emergency response plan.[15]

  • Close the laboratory door and prevent entry.

Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][16]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][10]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[7][17]

By adhering to this comprehensive guide, you can confidently and safely incorporate 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride into your research, ensuring the protection of yourself, your colleagues, and the integrity of your work.

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • ECHA. 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride — Chemical Substance Information.
  • University of Prince Edward Island (UPEI). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Government of British Columbia. (2017, October 20). Hydrochloric Acid Storage and Handling Procedure.
  • University of Pennsylvania EHRS. (2024, April 12). SOP: Water-Reactive Chemicals.
  • ChemicalSafetyFacts.org. Hydrochloric Acid.
  • BenchChem. Personal protective equipment for handling H-Ala-OEt.HCl.
  • BenchChem. (2025, December). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
  • Carl ROTH. Safety Data Sheet: Hydrochloric acid.
  • Chemos GmbH&Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.
  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • ChemicalBook. (2023, April 30). Chemical Safety Data Sheet MSDS / SDS - 3-(trifluoromethyl)azetidin-3-ol hydrochloride.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • Merck Millipore. Safety Data Sheet.
  • University of New Mexico Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
  • BenchChem. Stability and proper storage conditions for aziridine compounds.
  • University of Houston. Standard Operating Procedure for Sodium Azide.
  • NextSDS. 3-(2,2,2-trifluoroethyl)azetidine hydrochloride — Chemical Substance Information.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.